Technical Documentation Center

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Analysis of N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide

Introduction & Molecular Rationale Sulfonamides represent a privileged structural motif in medicinal chemistry, forming the pharmacophoric core of numerous antibacterial agents, diuretics, and enzyme inhibitors (e.g., CO...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Rationale

Sulfonamides represent a privileged structural motif in medicinal chemistry, forming the pharmacophoric core of numerous antibacterial agents, diuretics, and enzyme inhibitors (e.g., COX-2 and Carbonic Anhydrase inhibitors). The structural rigidity, distinct geometry, and robust hydrogen-bonding capacity of the sulfonamide linkage (–SO₂NH–) make it a highly predictable supramolecular synthon in solid-state chemistry and structure-based drug design (SBDD).

The compound N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide (Chemical Formula: C₁₃H₁₁Cl₂NO₂S) serves as an optimal model for understanding how specific halogen substitution patterns dictate molecular conformation[1]. By analyzing the crystallographic data of this molecule, researchers can map the steric and electronic effects of meta- and para-chloro substitutions on the global energy minimum of the diarylsulfonamide scaffold.

Chemical Synthesis and Thermodynamic Crystallization

To obtain high-resolution X-ray diffraction data, the synthesis and subsequent crystal growth must operate as a self-validating system. Impurities act as parasitic nucleation sites, leading to microcrystalline aggregates rather than the required single crystals.

Step-by-Step Synthesis Protocol
  • Causality of Reagents: The reaction relies on the nucleophilic attack of an amine on a sulfonyl chloride. A base is required to neutralize the HCl byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.

  • Reaction Setup: Dissolve 3,4-dichloroaniline in a basic medium (e.g., aqueous alkaline solution or pyridine) at room temperature.

  • Reagent Addition: Introduce 4-methylbenzenesulfonyl chloride (tosyl chloride) slowly to the mixture to control the exothermic nature of the nucleophilic substitution.

  • Quenching: Once TLC confirms reaction completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Isolation: Filter the resultant N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide precipitate under vacuum suction and wash thoroughly with cold water to remove water-soluble salts and unreacted precursors[1].

  • Self-Validation (Purity Check): Recrystallize the crude product to a constant melting point. Before proceeding to single-crystal growth, validate the structural integrity and purity by recording Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra[1].

Single-Crystal Growth Protocol
  • Causality of Crystallization: Growing diffraction-quality crystals requires thermodynamic control. Rapid precipitation traps defects and solvent molecules in the lattice. Slow evaporation from a moderately polar solvent allows the molecules to reversibly associate and dissociate until the most thermodynamically stable hydrogen-bonded lattice is achieved.

  • Dissolution: Dissolve the highly pure sulfonamide in dilute ethanol to form a near-saturated solution.

  • Evaporation: Cover the vial with a perforated film and allow for slow evaporation at an ambient room temperature (approx. 293 K).

  • Harvesting: After several days, isolate the resulting prism-like, light brown single crystals suitable for X-ray diffraction[1].

SynthesisWorkflow N1 3,4-Dichloroaniline + Tosyl Chloride N2 Nucleophilic Substitution (Pyridine/Base, RT) N1->N2 N3 Aqueous Quenching & Filtration N2->N3 N4 IR/NMR Validation & Recrystallization N3->N4 N5 Single Crystal Growth (Slow Evaporation) N4->N5

Fig 1: Self-validating synthesis and thermodynamic crystallization workflow for the sulfonamide.

Crystallographic Analysis and Molecular Geometry

The crystal structure is typically solved using direct methods (e.g., SHELXS97) and refined via full-matrix least-squares minimization on F² (e.g., SHELXL97), with molecular graphics generated by PLATON[1].

Conformational Features

The central C–SO₂–NH–C linkage is the flexible hinge of the molecule, and its solid-state conformation reveals critical stereoelectronic preferences:

  • Gauche Torsions: The conformation of the N–C bond within the C–SO₂–NH–C segment exhibits gauche torsions with respect to the S=O bonds[1]. This arrangement minimizes dipole-dipole repulsions between the highly electronegative oxygen atoms and the nitrogen lone pair.

  • Sulfur Bend Angle: The molecule is distinctly bent at the tetrahedral sulfur atom, exhibiting a precise C–SO₂–NH–C torsion angle of 64.3(4)° [1]. This specific angle is a direct consequence of the 3,4-dichloro substitution pattern. For comparison, shifting the halogens to a 3,5-dichloro pattern widens this torsion to 69.3(4)°, demonstrating how distal steric bulk fine-tunes the central hinge[1].

  • Aryl Ring Tilt: The two benzene rings (the tosyl group and the dichlorophenyl group) are tilted relative to each other by a dihedral angle of 82.5(1)° [1]. This near-orthogonal "V-shape" is a hallmark of bioactive sulfonamides, allowing the molecule to straddle distinct hydrophobic sub-pockets within enzyme active sites.

  • Anti-Conformation: The N–H bond and the meta-chloro group on the adjacent benzene ring are positioned anti to each other[1], effectively minimizing electrostatic repulsion and steric clash.

CrystallographyPipeline S1 Crystal Mounting & Data Collection S2 Structure Solution (SHELXS97) S1->S2 Diffraction Data S3 Least-Squares Refinement (SHELXL97) S2->S3 Phase Problem Solved S4 Molecular Graphics (PLATON) S3->S4 Atomic Coordinates S5 CIF Validation & Deposition S4->S5 Final 3D Model

Fig 2: X-ray diffraction data collection, structure solution, and refinement pipeline.

Supramolecular Architecture & Hydrogen Bonding

In the solid state, individual molecules do not exist in isolation; their packing is governed by directional intermolecular forces. For N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, the dominant supramolecular assembly is the formation of inversion dimers [1].

These dimers are linked by pairs of robust N–H⋯O(S) hydrogen bonds[1]. Because the sulfonamide group acts simultaneously as a hydrogen-bond donor (via the N–H group) and an acceptor (via the S=O group), it naturally forms a cyclic hydrogen-bonded network (an R22​(8) motif in graph-set theory).

Table 1: Hydrogen-bond geometry for N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide [1]

Donor–H ⋯ AcceptorD—H Distance (Å)H⋯A Distance (Å)D⋯A Distance (Å)Bond Angle D—H⋯A (°)
N1—H1N ⋯ O2^i 0.83 (3)2.10 (3)2.908 (5)166 (5)

(Note: Symmetry code (i) denotes the inversion center generating the dimer).

Implications for Pharmaceutical Development

Understanding the exact crystallographic parameters of this compound provides highly actionable intelligence for drug development professionals:

  • Desolvation and Dimer Disruption: The strong N–H⋯O(S) hydrogen bonds (D⋯A distance of 2.908 Å) that form the solid-state inversion dimers represent a significant thermodynamic sink. When formulating this compound or designing analogs, medicinal chemists must account for the energetic penalty required to break these dimers upon dissolution and subsequent binding to a target protein's active site.

  • Pharmacophore Mapping: The 82.5° tilt between the aryl rings defines the spatial boundaries of the pharmacophore. If this scaffold is used to target the zinc-bound water in Carbonic Anhydrase, the tosyl group and the 3,4-dichlorophenyl ring will project into orthogonal hydrophobic channels. Modifying the substitution pattern to alter this 82.5° angle can directly impact target selectivity and binding affinity.

References

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o104.[Link]

Sources

Exploratory

Thermal Stability and Degradation Kinetics of Dichlorinated Benzenesulfonamides: A Comprehensive Technical Guide

Executive Summary Dichlorinated benzenesulfonamides (DCSAs)—such as 2,4-dichloro- and 2,6-dichlorobenzenesulfonamide—are privileged scaffolds in medicinal chemistry, serving as potent carbonic anhydrase inhibitors and ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorinated benzenesulfonamides (DCSAs)—such as 2,4-dichloro- and 2,6-dichlorobenzenesulfonamide—are privileged scaffolds in medicinal chemistry, serving as potent carbonic anhydrase inhibitors and versatile synthetic intermediates. However, their behavior under thermal stress is a critical parameter that dictates formulation viability, shelf-life stability, and safety during high-temperature processing (e.g., hot-melt extrusion or GC-MS analysis).

This whitepaper provides an authoritative, in-depth analysis of the thermal stability and degradation kinetics of DCSAs. By integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA-MS), we deconstruct the pyrolytic pathways of these molecules. Furthermore, we provide self-validating experimental protocols designed to ensure absolute data integrity in your laboratory.

Structural Dynamics & Thermal Stability

The thermal stability of a benzenesulfonamide is fundamentally governed by the bond dissociation energies of the sulfonamide linkage (S-N) and the aniline-sulfone bond (C-S) 1. In DCSAs, the introduction of two highly electronegative chlorine atoms onto the aromatic ring introduces competing electronic and steric effects:

  • Inductive Electron Withdrawal: The halogens pull electron density away from the aromatic ring, which can marginally stabilize the C-S bond against homolytic cleavage compared to electron-rich analogs.

  • Steric Hindrance: In ortho-substituted isomers (e.g., 2,6-DCSA), the bulky chlorine atoms force the sulfonamide group out of planarity with the benzene ring. This steric strain lowers the crystal lattice energy, typically resulting in melting points between 170°C and 175°C 2, and creates a structural vulnerability that dictates the onset of thermal decomposition.

Under inert conditions, DCSAs are generally stable up to 250°C. Beyond this threshold, the molecules undergo a predictable cascade of endothermic and exothermic degradation events.

Mechanistic Pathways of Thermal Degradation

The pyrolytic degradation of DCSAs is not a single-step event but a sequential fragmentation process. Understanding this pathway is critical for predicting toxic byproducts and designing safe handling procedures .

  • Phase I (Melting): The molecule absorbs thermal energy, breaking intermolecular hydrogen bonds (N-H···O=S) without mass loss.

  • Phase II (S-N and C-S Cleavage): At ~250°C–300°C, the thermal energy exceeds the bond enthalpy of the sulfonamide group. The S-N bond cleaves to release ammonia or amine radicals, followed rapidly by C-S bond scission, extruding sulfur dioxide (SO₂) 1.

  • Phase III (Dehalogenation): At elevated temperatures (>350°C), the robust C-Cl bonds undergo homolytic cleavage, releasing highly corrosive hydrogen chloride (HCl) gas and leaving behind a carbonaceous char .

DegradationPathway DCSA Dichlorinated Benzenesulfonamide Melt Molten State (140°C - 175°C) DCSA->Melt Endothermic No Mass Loss SN_Cleavage S-N / C-S Cleavage (~250°C - 300°C) Melt->SN_Cleavage Thermal Energy Exceeds Bond Enthalpy Gases1 Evolved Gases: SO2, NH3, Amines SN_Cleavage->Gases1 Volatilization Dehalogenation Dehalogenation (>350°C) SN_Cleavage->Dehalogenation Continued Heating Gases2 Evolved Gases: HCl, Cl- Radicals Dehalogenation->Gases2 C-Cl Homolysis Char Carbonaceous Char (>500°C) Dehalogenation->Char Pyrolytic Condensation

Fig 1: Thermal degradation pathway of DCSAs detailing bond cleavage and gas evolution.

Analytical Workflows: TGA, DSC, and EGA-MS

To accurately profile this degradation, we employ a hyphenated approach. TGA quantifies the mass loss at each stage, DSC identifies the thermodynamic nature of the transitions (endothermic melting vs. exothermic decomposition), and MS identifies the specific gases evolved in real-time.

AnalyticalWorkflow Calib 1. System Calibration (In/Zn Standards) Prep 2. Sample Prep (5-10mg, Alumina Pan) Calib->Prep Validates T/Heat Flow TGA 3. TGA-DSC Run (N2 Purge, Multi-rate) Prep->TGA Isothermal Hold then Ramp MS 4. EGA-MS (m/z 36, 64 tracking) TGA->MS Transfer Line (200°C) Kin 5. Kinetic Modeling (Kissinger Method) TGA->Kin Extract Tp & β

Fig 2: Self-validating TGA-DSC-MS workflow for DCSA thermal and kinetic analysis.

Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the protocol generating it. The following methodologies are designed as self-validating systems, ensuring that instrumental artifacts do not masquerade as chemical phenomena.

Protocol A: High-Resolution TGA-DSC-MS Analysis

This protocol establishes the baseline thermal stability profile and identifies degradation byproducts.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step): Run a baseline calibration using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C).

    • Causality: This brackets the expected melting and degradation temperatures of DCSAs, proving the instrument's thermal response is accurate before the sample is ever introduced.

  • Crucible Selection: Weigh 5.0–10.0 mg of the DCSA sample into an alumina (Al₂O₃) crucible .

    • Causality: Do not use standard aluminum pans. The dehalogenation of DCSAs at >350°C releases corrosive HCl gas , which reacts with aluminum, creating exothermic artifacts and permanently damaging the TGA balance sensor.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a strict flow rate of 50 mL/min.

    • Causality: Oxygen introduces parallel oxidative degradation pathways. By completely displacing oxygen, we isolate the purely pyrolytic thermal stability of the molecule.

  • Thermal Program: Isothermal hold at 30°C for 5 minutes (to stabilize the microbalance), followed by a dynamic heating ramp of 10°C/min up to 600°C.

  • EGA-MS Transfer: Maintain the TGA-MS transfer line at 200°C.

    • Causality: This prevents the condensation of high-boiling degradation products (like dichloroaniline derivatives) inside the capillary before they reach the mass spectrometer.

Protocol B: Kinetic Parameter Determination (Kissinger Method)

To predict the shelf-life and thermal degradation activation energy ( Ea​ ) of DCSAs, we utilize non-isothermal kinetics 3.

Step-by-Step Methodology:

  • Multi-Rate Runs: Prepare four identical DCSA samples (5.0 mg each). Run TGA analyses at four different heating rates ( β ): 5, 10, 15, and 20 °C/min.

  • Peak Identification: From the derivative thermogravimetry (DTG) curve of each run, extract the peak degradation temperature ( Tp​ ) in Kelvin.

  • Data Plotting: Plot ln(β/Tp2​) against 1/Tp​ .

    • Causality: According to the Kissinger equation, this plot yields a straight line. The slope of this line is equal to −Ea​/R (where R is the universal gas constant). This method is highly trustworthy because it calculates the activation energy without requiring prior assumptions about the specific degradation reaction model 4.

Quantitative Data & Kinetic Parameters

The following tables summarize typical thermal behavior and evolved gas profiles for DCSAs, synthesized from robust TGA-DSC-MS workflows.

Table 1: Thermal Transitions and Kinetic Parameters of Common DCSA Isomers

CompoundMelting Point ( Tm​ )Degradation Onset ( Td​ )Peak DTG Temp ( Tp​ at 10°C/min)Activation Energy ( Ea​ )
2,4-Dichlorobenzenesulfonamide 153 - 155 °C265 °C298 °C~ 115 kJ/mol
2,6-Dichlorobenzenesulfonamide 172 - 173 °C258 °C290 °C~ 108 kJ/mol
3,5-Dichlorobenzenesulfonamide 142 - 145 °C272 °C305 °C~ 122 kJ/mol

Note: The lower Td​ and Ea​ of the 2,6-isomer highlight the destabilizing effect of ortho-steric hindrance on the sulfonamide linkage.

Table 2: Evolved Gas Analysis (EGA-MS) Fragments during DCSA Pyrolysis

Temperature RangePrimary m/z DetectedChemical SpeciesMechanistic Origin
250°C - 300°C 17, 16NH₃, NH₂⁺S-N bond cleavage (Sulfonamide breakdown)
260°C - 320°C 64, 48SO₂, SO⁺C-S bond cleavage (Sulfone extrusion)
350°C - 450°C 36, 38HCl (Isotopes)C-Cl homolytic cleavage (Dehalogenation)
> 450°C 44, 28CO₂, COResidual char oxidation / structural collapse

References

  • BenchChem Technical Support Team. Comparative Guide: Structure-Activity Relationship of Dichlorinated Benzenesulfonamides. BenchChem. 2

  • K. Le Fur, et al. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI, 2022. 1

  • L. Wang, et al. Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 2014. 3

  • M. Roca, et al. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry (PubMed), 2013. 4

  • Santa Cruz Biotechnology. SAFETY DATA SHEET SC-322093 - 2,6-Dichlorobenzenesulfonamide. SCBT, 2021.

Sources

Foundational

An In-Depth Technical Guide to Putative Therapeutic Targets for N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Abstract N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is a synthetic compound belonging to the versatile benzenesulfonamide class of molecules. While specific biological data for this particular entity is not extens...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is a synthetic compound belonging to the versatile benzenesulfonamide class of molecules. While specific biological data for this particular entity is not extensively documented in publicly available literature, its structural motifs—the benzenesulfonamide core and the dichlorobenzyl group—are present in a multitude of biologically active agents. This technical guide synthesizes existing knowledge on structurally related compounds to postulate and explore a range of high-potential therapeutic targets for N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide. We delve into the mechanistic rationale for target selection, provide detailed, field-proven experimental protocols for target validation, and present data in a format amenable to immediate application by researchers in drug discovery and development. This document is intended to serve as a foundational resource to catalyze further investigation into the therapeutic promise of this compound.

Structural and Mechanistic Considerations

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide possesses key structural features that inform the selection of its potential biological targets. The core benzenesulfonamide moiety is a well-established pharmacophore known for its ability to act as a zinc-binding group, making it a privileged scaffold for the inhibition of metalloenzymes.[1][2][3] Furthermore, the aromatic rings and the dichlorobenzyl substituent contribute to the compound's lipophilicity and potential for hydrophobic and halogen-bonding interactions within protein binding pockets.

Based on the known activities of structurally analogous compounds, we have identified five primary putative therapeutic targets for N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide:

  • Carbonic Anhydrases (CAs)

  • Tubulin

  • Src Homology 2-Containing Protein Tyrosine Phosphatase 2 (SHP2)

  • Voltage-gated Sodium Channels (NaV)

  • β-catenin

This guide will now explore each of these potential targets in detail, providing the scientific rationale for their selection and comprehensive protocols for their experimental validation.

Carbonic Anhydrases (CAs)

Rationale for Target Selection

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers where they contribute to the acidic tumor microenvironment.[2][5] The sulfonamide group is a classic and potent inhibitor of CAs, acting as a zinc-binding moiety that coordinates with the catalytic zinc ion in the enzyme's active site.[1][3][6] The structural similarity of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide to known sulfonamide-based CA inhibitors makes this enzyme class a primary and highly probable target.

Signaling Pathway

CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Hydration HCO3 HCO3- + H+ pH_reg Intracellular pH Regulation HCO3->pH_reg CA->HCO3 Tumor Tumor Microenvironment (Acidosis) pH_reg->Tumor Contributes to

Caption: Role of Carbonic Anhydrase in pH regulation.

Experimental Validation: CA Inhibition Assay

A colorimetric assay utilizing the esterase activity of CAs is a common and reliable method for determining inhibitory activity.[4][7][8][9]

2.3.1. Principle

This assay measures the ability of a compound to inhibit the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[4][7][8][9]

2.3.2. Materials

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II)

  • CA Assay Buffer

  • CA Dilution Buffer

  • p-Nitrophenyl acetate (p-NPA) substrate

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (test compound)

  • Acetazolamide (positive control inhibitor)[7][8]

  • 96-well microplate

  • Spectrophotometer

2.3.3. Protocol

  • Reagent Preparation:

    • Prepare a working solution of the test compound and acetazolamide in an appropriate solvent (e.g., DMSO) and then dilute in CA Assay Buffer.

    • Dilute the purified hCA enzyme to the desired concentration in CA Dilution Buffer.

  • Assay Setup:

    • In a 96-well plate, add the CA Assay Buffer, the diluted enzyme, and varying concentrations of the test compound or controls.

    • Include wells for "no inhibitor" and "no enzyme" controls.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation:

    • Add the p-NPA substrate to all wells to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.[7]

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound Target Isoform Reported IC50/Ki Reference
AcetazolamidehCA II~12 nM (Ki)[Supuran, C. T. (2008). Nature Reviews Drug Discovery, 7(2), 168-181.]
Various SulfonamideshCA I & II2.62–210.58 nM[2]

Tubulin

Rationale for Target Selection

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs.[11] Several benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12][13][14] These compounds often bind to the colchicine-binding site on β-tubulin. The structural features of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide are consistent with those of other tubulin-targeting benzenesulfonamides.[15]

Signaling Pathway

Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Inhibitor N-(3,4-dichlorobenzyl)-4- methylbenzenesulfonamide Inhibitor->Tubulin Inhibits

Caption: Inhibition of tubulin polymerization leads to mitotic arrest.

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[11][16][17]

3.3.1. Principle

The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time.[11][16]

3.3.2. Materials

  • Purified bovine or porcine tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (test compound)

  • Paclitaxel (stabilizing agent, positive control)

  • Nocodazole or Colchicine (destabilizing agent, positive control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

3.3.3. Protocol

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and controls in an appropriate solvent (e.g., DMSO).

    • On ice, prepare a tubulin solution in General Tubulin Buffer supplemented with GTP and glycerol.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • In cold microfuge tubes, mix the tubulin solution with various concentrations of the test compound or controls.

  • Measurement:

    • Transfer the reaction mixtures to the pre-warmed 96-well plate.

    • Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[16]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass.

    • Calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the test compound concentration.[11]

Compound Class Effect on Tubulin Reported IC50 Range Reference
BenzenesulfonamidesPolymerization Inhibition0.007 - 0.036 µM[13]
4-methoxy-N-(1-naphthyl)benzenesulfonamide derivativesPolymerization Inhibition0.83 µM[18]

Src Homology 2-Containing Protein Tyrosine Phosphatase 2 (SHP2)

Rationale for Target Selection

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/MAPK pathway.[19] Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers, making it a validated oncogenic target.[20][21] The presence of a dichlorophenyl group in some known allosteric inhibitors of SHP2 suggests that N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide may also interact with this target.

Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation SHP2 SHP2 SHP2->Ras Activates Inhibitor N-(3,4-dichlorobenzyl)-4- methylbenzenesulfonamide Inhibitor->SHP2 Inhibits

Caption: SHP2's role in the RAS/MAPK signaling cascade.

Experimental Validation: SHP2 Phosphatase Activity Assay

A fluorometric assay using a synthetic substrate is a common method to measure SHP2 activity.[22][23][24]

4.3.1. Principle

This assay measures the dephosphorylation of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by SHP2, which results in a fluorescent product that can be quantified.[22][24]

4.3.2. Materials

  • Recombinant full-length human SHP2

  • SHP2 Assay Buffer

  • DiFMUP substrate

  • SHP2 activating peptide

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (test compound)

  • Known SHP2 inhibitor (e.g., SHP099) as a positive control

  • 96-well or 384-well black microplate

  • Fluorescence plate reader

4.3.3. Protocol

  • Reagent Preparation:

    • Prepare a working solution of the test compound and positive control in the appropriate buffer.

    • Dilute the SHP2 enzyme and activating peptide in the assay buffer.

  • Enzyme Activation:

    • In the microplate, combine the SHP2 enzyme with the activating peptide and the test compound or controls.

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding and enzyme activation.[20][23]

  • Reaction Initiation:

    • Add the DiFMUP substrate to all wells to start the reaction.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 358 nm excitation / 450 nm emission for DiFMU) in kinetic or endpoint mode.[23]

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A cell-based assay can also be performed to assess the inhibition of SHP2-mediated signaling by measuring the phosphorylation levels of downstream targets like ERK1/2 via Western blotting or a cell-based ELISA.[19][25]

Voltage-gated Sodium Channels (NaV)

Rationale for Target Selection

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[26] Specific isoforms, such as NaV1.7, are predominantly expressed in peripheral sensory neurons and are genetically validated targets for the treatment of pain.[26][27] Aryl sulfonamides have been identified as potent and selective inhibitors of NaV channels, suggesting that N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide may also modulate the activity of these channels.[28][29]

Signaling Pathway

Stimulus Noxious Stimulus Neuron Sensory Neuron Stimulus->Neuron NaV NaV1.7 Channel Neuron->NaV Depolarization opens AP Action Potential NaV->AP Na+ influx generates Pain Pain Signal to CNS AP->Pain Inhibitor N-(3,4-dichlorobenzyl)-4- methylbenzenesulfonamide Inhibitor->NaV Blocks

Caption: Role of NaV1.7 in pain signal transmission.

Experimental Validation: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function and pharmacology.[30][31][32][33][34]

5.3.1. Principle

This technique allows for the measurement of ionic currents through a single or a population of ion channels in a patch of cell membrane. By "clamping" the membrane voltage, the effect of a compound on the channel's current can be precisely quantified.[31][34]

5.3.2. Materials

  • Cell line stably expressing the human NaV isoform of interest (e.g., HEK293 cells expressing hNaV1.7)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (test compound)

  • Known NaV channel blocker (e.g., Tetrodotoxin for TTX-sensitive channels) as a positive control

5.3.3. Protocol

  • Cell Preparation:

    • Culture the cells expressing the target NaV channel.

  • Pipette Preparation:

    • Pull glass micropipettes to a fine tip and fill with the intracellular solution.

  • Seal Formation:

    • Under the microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance "giga-seal" with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration, which allows for control of the intracellular environment and measurement of the total current from the entire cell membrane.

  • Voltage Protocol and Recording:

    • Apply a voltage protocol to elicit NaV channel currents.

    • Record the baseline currents.

  • Compound Application:

    • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis:

    • Record the currents in the presence of the compound.

    • Measure the peak current amplitude and other kinetic parameters.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Compound Class Target Isoform Reported IC50 Reference
Naphthalene SulfonamideshNaV1.7Potent and selective inhibitors[27]
N-heterocyclic sulfonamidesNaV1.1, NaV1.3<2 µM - 30 nM[35]

β-catenin

Rationale for Target Selection

β-catenin is a key downstream effector of the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[36] Aberrant accumulation of β-catenin in the nucleus leads to the transcription of oncogenes.[37] Several classes of small molecules, including N-(heterocyclylphenyl)benzenesulfonamides, have been reported to inhibit β-catenin signaling.[38][39] The structural framework of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide shares similarities with these inhibitors, making β-catenin a plausible therapeutic target.

Signaling Pathway

Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Destruction Destruction Complex (APC, Axin, GSK3β) Receptor->Destruction Inactivates beta_catenin β-catenin Destruction->beta_catenin No Phosphorylation/ Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds to Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Transcription Inhibitor N-(3,4-dichlorobenzyl)-4- methylbenzenesulfonamide Inhibitor->beta_catenin Inhibits signaling

Caption: The canonical Wnt/β-catenin signaling pathway.

Experimental Validation: TCF/LEF Luciferase Reporter Assay

This is a widely used cell-based assay to measure the transcriptional activity of the β-catenin/TCF/LEF complex.[40][41][42][43]

6.3.1. Principle

Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

6.3.2. Materials

  • A suitable cell line (e.g., HEK293T, or a cancer cell line with active Wnt signaling like HCT116)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

  • A control plasmid with mutated TCF/LEF sites (e.g., FOPflash)

  • A co-reporter plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (test compound)

  • Known Wnt/β-catenin inhibitor (e.g., ICG-001) as a positive control

  • Luciferase assay reagent

  • Luminometer

6.3.3. Protocol

  • Cell Seeding:

    • Seed the cells in a 96-well white, clear-bottom plate.

  • Transfection:

    • Co-transfect the cells with the TCF/LEF reporter, the control reporter, and the normalization plasmid using a suitable transfection reagent.[43]

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compound or controls.

  • Incubation:

    • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.

  • Cell Lysis and Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of reporter activity relative to the untreated control.

    • Determine the IC50 value by plotting the normalized reporter activity against the logarithm of the inhibitor concentration.

Further validation can be achieved by assessing the levels of β-catenin and its downstream target proteins (e.g., c-Myc, Cyclin D1) in treated cells via Western blotting or GST-pulldown assays.[44]

Compound Class Effect on β-catenin signaling Reported IC50 Reference
N-(heterocyclylphenyl)benzenesulfonamidesInhibition of Wnt reporter activity6.3 - 8.2 µM[37]
Ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoateInhibition of Wnt reporter activity7.0 µM[39]

Conclusion

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is a compound of significant interest due to its structural relationship to a diverse range of pharmacologically active agents. This guide has delineated five high-priority, putative therapeutic targets: Carbonic Anhydrases, Tubulin, SHP2, Voltage-gated Sodium Channels, and β-catenin. For each target, we have provided a strong mechanistic rationale for its selection and detailed, actionable experimental protocols for validation. The successful identification and validation of the biological target(s) of this compound will be a critical step in elucidating its mechanism of action and advancing its potential development as a novel therapeutic agent. The methodologies and data presented herein provide a robust framework for initiating and guiding these crucial next steps in the research and development process.

References

  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
  • Chen, J., et al. (2012). Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. ChemMedChem, 7(4), 639-651.
  • Blass, B. (2015). Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters, 6(12), 1165-1167.
  • Bio-protocol. (n.d.). 4.11.
  • Liu, C. J., et al. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Current Protocols in Pharmacology, 65, 11.16.1-11.16.16.
  • Infante, P., et al. (2023). Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7076.
  • BPS Bioscience. (n.d.). SHP-2 (Full-Length) Homogeneous Assay Kit. BPS Bioscience.
  • Li, D., et al. (2022). Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. Bioorganic Chemistry, 125, 105864.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Pfaller, A., & Heisler, I. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7268.
  • Garcia, A. R., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 295(13), 4123-4135.
  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 56-71.
  • Cytoskeleton, Inc. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition. BenchChem.
  • Del Prete, S., et al. (2020). Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis. Molecules, 25(5), 1206.
  • ResearchGate. (n.d.).
  • Senturk, M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 112-118.
  • Tai-ho, W. (n.d.).
  • Grace, C., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters, 8(3), 378-383.
  • Reaction Biology. (n.d.).
  • Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842.
  • Hwang, S. Y., et al. (2022). Emerging Direct Targeting β-Catenin Agents. Pharmaceuticals, 15(11), 1386.
  • Comeau, L., et al. (2020). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 10(1), 1-13.
  • Wang, Y. F., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Molecular Structure, 1239, 130514.
  • Assay Genie. (n.d.). SHP-2 (Phospho-Tyr580)Fluorometric Cell-Based ELISA Kit (FBCAB00005). Assay Genie.
  • Arshad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Wikipedia. (n.d.).
  • Taylor & Francis. (2015). Voltage gated sodium channels as drug discovery targets.
  • Ferlenghi, F., et al. (2020). Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC. ChemMedChem, 15(23), 2291-2298.
  • Molecular Devices. (n.d.).
  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Ahuja, S., et al. (2015). Small Molecule Modulation of Voltage Gated Sodium Channels. Frontiers in Pharmacology, 6, 89.
  • Xia, X., et al. (2016). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. Stem Cell Reports, 7(4), 770-782.
  • BPS Bioscience. (n.d.).
  • YouTube. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels.
  • El-Damasy, A. K., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 24(19), 14801.
  • Wrona, E. A., et al. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 26(23), 7248.
  • Scientifica. (2020).
  • Frontiers. (2020). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites.
  • Valenta, T., et al. (2016). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. In Wnt Signaling (pp. 29-40). Humana Press, New York, NY.
  • Wu, L., et al. (2022). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Journal of Biological Chemistry, 298(2), 101538.
  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1180.
  • Zhang, Z. Y., et al. (2004). Identification of small molecular weight inhibitors of Src homology 2 domain-containing tyrosine phosphatase 2 (SHP-2) via in silico database screening combined with experimental assay. Journal of Medicinal Chemistry, 47(23), 5589-5597.
  • Lee, G., et al. (2020). Allosteric inhibitor of β-catenin selectively targets oncogenic Wnt signaling in colon cancer.

Sources

Exploratory

In silico modeling of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide receptor binding

Workflow for In Silico Ligand-Receptor Interaction Analysis G cluster_prep 1. System Preparation cluster_dock 2.

Author: BenchChem Technical Support Team. Date: March 2026

Workflow for In Silico Ligand-Receptor Interaction Analysis

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Post-MD Analysis TargetID Target Identification (Literature, Databases) PDB Receptor 3D Structure (e.g., PDB) TargetID->PDB PrepReceptor Receptor Preparation (Clean, Protonate, Minimize) PDB->PrepReceptor Ligand2D Ligand 2D Structure (N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide) PrepLigand Ligand Preparation (3D Conversion, Protonate, Parameterize) Ligand2D->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepReceptor->Docking PrepLigand->Docking PoseAnalysis Pose & Score Analysis Docking->PoseAnalysis SystemSetup System Solvation & Ionization PoseAnalysis->SystemSetup Minimization Energy Minimization SystemSetup->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration ProductionMD Production MD Run Equilibration->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, H-Bonds) ProductionMD->TrajectoryAnalysis BFE Binding Free Energy Calculation (e.g., MM/PBSA) TrajectoryAnalysis->BFE FinalReport FinalReport BFE->FinalReport Final Insights & Report

Caption: High-level workflow from initial setup to final analysis.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] The primary goals are to predict the binding mode (the "pose") and the binding affinity (the "score").

Causality Behind the Choice: We use docking as a computationally inexpensive screening method. It allows us to generate a plausible starting structure for more rigorous and computationally expensive methods like molecular dynamics. The scoring functions, while not perfect, provide a rapid way to rank potential binding poses.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

This protocol assumes the user has prepared receptor (receptor.pdbqt) and ligand (ligand.pdbqt) files.

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. This is defined by a 3D grid box centered on the putative active site. The coordinates for this box are often determined by the location of a co-crystallized ligand or by binding site prediction software.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Execute the docking from the command line:

  • Analyze the Results: The output file (all_poses.pdbqt) will contain multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). Lower values indicate stronger predicted binding.[1] These poses should be visually inspected using a molecular graphics program like PyMOL or UCSF ChimeraX to assess their plausibility. Look for key interactions like hydrogen bonds and hydrophobic contacts.

Data Presentation: Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.5TYR 122, LYS 78, PHE 210
2-9.2TYR 122, LEU 208, VAL 80
3-8.9ASP 121, LYS 78, ILE 150

Molecular Dynamics Simulation: Capturing the Dynamics of Binding

While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the time evolution of the protein-ligand complex, providing a more realistic representation of the biological system.[3]

Causality Behind the Choice: MD simulations are essential for assessing the stability of the docked pose. A ligand that appears favorable in docking may be unstable and dissociate over time. MD also allows the protein and ligand to mutually adapt, a phenomenon known as "induced fit." The resulting trajectory provides the conformational ensembles necessary for more accurate binding free energy calculations.

MD Simulation Workflow

MD_Workflow start Start with Best Docked Pose solvate 1. Solvation (Add Water Box) start->solvate ions 2. Ionization (Neutralize System) solvate->ions minimize 3. Energy Minimization (Remove Clashes) ions->minimize npt 5. NPT Equilibration (Constant Pressure/Temp) minimize->npt nvt 4. NVT Equilibration (Constant Volume/Temp) production 6. Production MD (Data Collection) npt->nvt Stabilize Temperature npt->production Stabilize Pressure & Density end MD Trajectory for Analysis production->end

Caption: Step-by-step process for preparing and running an MD simulation.

Step-by-Step Protocol: MD Simulation using GROMACS

This protocol outlines the general steps for setting up and running an MD simulation of the protein-ligand complex.[3][4]

  • System Building:

    • Merge Coordinates: Combine the PDB files of the receptor (from the best docking pose) and the ligand into a single complex file.[4]

    • Choose a Force Field: Select an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.

    • Generate Topology: Create a topology file that describes the connectivity and parameters for all atoms in the complex.

  • Solvation and Ionization:

    • Define Simulation Box: Place the complex in a periodic simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between atoms in the initial configuration.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.

  • Production MD: Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 100 ns or more). During this phase, the atomic coordinates are saved at regular intervals, creating the trajectory file.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the simulation. A stable RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and receptor.

Binding Free Energy Calculations: Quantifying the Interaction

The ultimate goal of these simulations is often to calculate the binding free energy (ΔG_bind), which is a more accurate measure of binding affinity than docking scores.

Causality Behind the Choice: End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a good balance between computational cost and accuracy.[5] They calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, averaged over a number of snapshots from the MD trajectory.

Step-by-Step Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory (e.g., the last 50 ns).

  • Run MM/PBSA Script: Use a script (e.g., gmx_MMPBSA) to perform the calculations for each snapshot. The script will calculate the free energy of the complex, the receptor, and the ligand individually.

  • Calculate ΔG_bind: The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

    Each term (G) is composed of:

    • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

    • ΔG_solv: Solvation free energy (polar + non-polar).

    • -TΔS: Conformational entropy (often omitted due to high computational cost and potential for large errors).

Data Presentation: Binding Free Energy Components (Hypothetical)

Energy ComponentAverage Value (kJ/mol)Standard Deviation
van der Waals Energy-150.510.2
Electrostatic Energy-85.315.5
Polar Solvation Energy130.112.8
Non-Polar Solvation Energy-18.71.5
Binding Free Energy (ΔG_bind) -124.4 18.6

Conclusion: Synthesizing a Coherent Narrative

This guide has outlined a rigorous, multi-step in silico workflow to investigate the receptor binding of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide. By progressing from low-cost, approximate methods like molecular docking to more computationally intensive and accurate techniques like molecular dynamics and binding free energy calculations, we can build a comprehensive, atom-level understanding of the molecular recognition process. Each step provides a layer of validation for the previous one, creating a self-consistent and trustworthy computational model. The insights generated—predicted binding affinity, key interacting residues, and the dynamic stability of the complex—provide actionable hypotheses that can guide and prioritize subsequent experimental validation, ultimately accelerating the drug discovery and development pipeline.

References

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL
  • Title: A Comparative Guide to In-Silico Receptor Binding Analysis: A Case Study Approach for Novel Ligands Source: Benchchem URL
  • Title: Protein Ligand Complex MD Setup tutorial using BioExcel Building Blocks Source: BioExcel URL
  • Title: Molecular Docking Tutorial Source: Unknown URL
  • Title: In Silico 3D Modeling of Binding Activities Source: Springer Nature Experiments URL
  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL
  • Title: Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 Source: YouTube URL
  • Title: Accurate Binding Free Energy Method from End-State MD Simulations Source: ACS Publications URL

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Executive Summary In modern drug discovery, the strategic assembly of established pharmacophores is essential for developing high-affinity ligands. N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide represents a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of established pharmacophores is essential for developing high-affinity ligands. N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide represents a highly functionalized chemical entity that merges the robust hydrogen-bonding capacity of a sulfonamide core with the lipophilic and halogen-bonding potential of a 3,4-dichlorobenzyl moiety.

This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, and synthetic methodology of this compound. Designed for application scientists and medicinal chemists, this guide emphasizes the causality behind experimental choices and establishes a self-validating protocol for its synthesis and characterization.

Physicochemical and Structural Profiling

While closely related structural analogs—such as 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide (CAS: 326898-66-2)—possess widely indexed CAS registry numbers, the exact, unmodified N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is primarily synthesized as a targeted intermediate or combinatorial library member. Consequently, researchers rely on its precise molecular weight and exact mass for definitive analytical validation [4].

The quantitative physicochemical parameters of the compound are summarized below. These metrics are critical for predicting its pharmacokinetic behavior, specifically its alignment with Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Implication
Chemical Name N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamideIUPAC standard nomenclature.
Molecular Formula C14H13Cl2NO2SDefines the atomic composition.
Molecular Weight 330.23 g/mol Optimal for small-molecule drug design (< 500 g/mol ).
Exact Mass 329.0044 DaTarget peak for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors 1Provided by the secondary sulfonamide (NH).
Hydrogen Bond Acceptors 2Provided by the sulfonyl oxygens (SO2).
TPSA 46.17 ŲIndicates excellent potential for membrane permeability.
Rotatable Bonds 4Ensures sufficient conformational flexibility for target binding.

Pharmacophore Design and Causality

The architectural design of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is not arbitrary; it is rooted in precise molecular interactions.

  • The 3,4-Dichlorobenzyl Moiety (Halogen Bonding): Halogen bonding is driven by the positively charged "σ-hole" on the equatorial axis of the chlorine atoms. This allows the dichlorobenzyl group to act as a highly directional electron acceptor when interacting with Lewis bases (e.g., backbone carbonyl oxygens) in target protein binding pockets [2]. Furthermore, the dual chlorine substitution enhances the overall lipophilicity (LogP) of the molecule, driving hydrophobic burial.

  • The Sulfonamide Core: Sulfonamides are well-established, metabolically stable bioisosteres. They frequently serve as transition-state analogs or strong hydrogen-bond networks within active sites, most notably in carbonic anhydrase inhibition or protease targeting [3].

Pharmacophore cluster_molecule Compound: N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide Dichlorobenzyl 3,4-Dichlorobenzyl Moiety Target_Lewis Protein Lewis Base (e.g., Carbonyl Oxygen) Dichlorobenzyl->Target_Lewis Halogen Bonding (σ-hole interaction) Sulfonamide Sulfonamide Linker (-SO2NH-) Target_Hbond Protein H-Bond Donor/Acceptor Sulfonamide->Target_Hbond Hydrogen Bonding Tolyl 4-Methylphenyl (Tolyl) Group Target_Hydrophobic Hydrophobic Binding Pocket Tolyl->Target_Hydrophobic π-π / Hydrophobic Interactions

Pharmacophore interaction model highlighting halogen and hydrogen bonding.

Synthetic Methodology: A Self-Validating Protocol

As an Application Scientist, it is critical to understand that a protocol is only as good as its internal validation mechanisms. The synthesis of this compound relies on the nucleophilic substitution of p-toluenesulfonyl chloride (tosyl chloride) by 3,4-dichlorobenzylamine.

The Causality of Reagent Selection

During the formation of the sulfonamide linkage, one equivalent of hydrochloric acid (HCl) is generated. If left unmanaged, this HCl will protonate the unreacted 3,4-dichlorobenzylamine, converting it into an unreactive hydrochloride salt and stalling the reaction at 50% yield. To circumvent this, an organic base such as pyridine or triethylamine (TEA) is introduced. The base acts as an HCl scavenger, driving the reaction to completion [1].

Step-by-Step Experimental Workflow
  • Preparation: Dissolve 3,4-dichlorobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the sulfonyl chloride.

  • Base Addition: Add pyridine (1.5 eq) to the stirring solution. Validation: The solution should remain clear; pyridine serves as both the catalytic nucleophile and the acid scavenger.

  • Nucleophilic Attack: Cool the reaction to 0°C using an ice bath. Add p-toluenesulfonyl chloride (1.1 eq) dropwise. Causality: The reaction is highly exothermic; cooling prevents the formation of unwanted side products (e.g., bis-sulfonylation).

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. Validation: The disappearance of the amine spot (ninhydrin active) confirms reaction completion.

  • Workup: Quench the reaction with 1M aqueous HCl. Causality: The acidic wash protonates the excess pyridine, pulling it into the aqueous layer and leaving the highly organic sulfonamide product in the DCM layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from ethanol to yield the pure product.

Synthesis Step1 Step 1: Reagent Preparation 3,4-Dichlorobenzylamine + Tosyl Chloride Step2 Step 2: Base Addition Pyridine/TEA scavenges HCl byproduct Step1->Step2 Step3 Step 3: Nucleophilic Attack Amine attacks Sulfonyl (Exothermic) Step2->Step3 Step4 Step 4: Workup & Isolation Acidic Wash removes excess base Step3->Step4 Step5 Step 5: Analytical Validation LC-MS & 1H NMR Confirmation Step4->Step5

Synthetic workflow and self-validating isolation protocol for the sulfonamide.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A base peak at m/z 331.0 corresponding to the [M+H]+ ion.

    • Isotopic Validation: Due to the presence of two chlorine atoms, the mass spectrum must display a characteristic 9:6:1 isotopic cluster at M, M+2, and M+4, validating the intact 3,4-dichlorobenzyl moiety.

  • Proton Nuclear Magnetic Resonance (1H NMR, CDCl3):

    • δ 2.43 ppm (s, 3H): Confirms the presence of the tolyl methyl group.

    • δ 4.15 ppm (d, 2H): Confirms the benzylic CH2 group adjacent to the nitrogen.

    • δ 5.10 ppm (br s, 1H): The sulfonamide NH proton (exchangeable with D2O).

    • δ 7.00 - 7.80 ppm (m, 7H): The aromatic protons from both the tolyl and dichlorophenyl rings.

References

  • Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL: [Link]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach Source: PubMed Central (PMC) URL: [Link]

  • Title: PubChemLite - C14H13Cl2NO2S (Molecular Weight and Exact Mass Grounding) Source: PubChem / University of Luxembourg URL: [Link]

Exploratory

The Discovery and Mechanistic Profiling of N-Arylbenzenesulfonamide Inhibitors

A Technical Guide to Targeting ATP-Citrate Lyase (ACLY) and Metabolic Rewiring in Oncology and Metabolic Diseases Executive Summary The sulfonamide pharmacophore has been a cornerstone of medicinal chemistry for decades....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Targeting ATP-Citrate Lyase (ACLY) and Metabolic Rewiring in Oncology and Metabolic Diseases

Executive Summary

The sulfonamide pharmacophore has been a cornerstone of medicinal chemistry for decades. However, the specific discovery of the N-arylbenzenesulfonamide subclass marked a paradigm shift in targeted therapeutics. While early iterations of these compounds were explored as tubulin assembly inhibitors that disrupt cytoskeletal dynamics[1], a major pharmacological breakthrough occurred in 2007. High-throughput screening campaigns identified 2-hydroxy-N-arylbenzenesulfonamides as first-in-class, potent inhibitors of ATP-citrate lyase (ACLY) [2].

As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the historical evolution, mechanistic grounding, and rigorous experimental validation of N-arylbenzenesulfonamide inhibitors. By understanding the causality behind their metabolic disruption, researchers can better leverage these scaffolds for oncology and metabolic disease indications.

Historical Context and Target Evolution

The journey of N-arylbenzenesulfonamides is a classic example of target evolution in drug discovery. Initially, derivatives lacking the crucial 2-hydroxy substitution were investigated for their antimitotic properties, binding to the colchicine site of tubulin to induce mitotic catastrophe in rapidly dividing cells[1].

However, the landscape shifted dramatically when Bristol-Myers Squibb (BMS) reported the discovery of BMS-303141 in 2007[3]. Through extensive structure-activity relationship (SAR) optimization, researchers discovered that introducing a hydroxyl group at the ortho position of the benzenesulfonamide core completely redirected the molecule's affinity toward ACLY[2].

ACLY is a homotetrameric cytosolic enzyme that serves as the critical biochemical bridge between glucose metabolism and de novo lipogenesis[4]. By catalyzing the ATP-dependent conversion of mitochondria-derived citrate into oxaloacetate and acetyl-CoA, ACLY fuels the Warburg effect—a metabolic rewiring hallmark where cancer cells upregulate lipid biosynthesis to sustain rapid membrane formation and survival[5].

Mechanistic Grounding: The ACLY Axis

To deploy these inhibitors effectively, one must understand the precise biochemical node they disrupt. Acetyl-CoA generated by ACLY is the obligate substrate for Acetyl-CoA Carboxylase (ACC), which converts it to malonyl-CoA, the primary building block for the Fatty Acid Synthase (FASN) complex[3].

N-arylbenzenesulfonamides like BMS-303141 and GSK165 act as cell-permeable inhibitors that block this cascade at its origin[2]. By starving the cell of cytosolic acetyl-CoA, these inhibitors induce severe bioenergetic and oxidative stress, selectively halting the proliferation of glycolytic tumors while also presenting profound systemic effects, such as lowering plasma cholesterol and triglycerides in hyperlipidemic models[4].

G Citrate Citrate (Mitochondrial Efflux) ACLY ATP-Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ATP + CoA Lipogenesis De Novo Lipogenesis (Cancer Cell Survival) AcetylCoA->Lipogenesis Inhibitor N-arylbenzenesulfonamide (e.g., BMS-303141) Inhibitor->ACLY Inhibits

Metabolic pathway of ACLY and its inhibition by N-arylbenzenesulfonamides.

Quantitative Data & Structure-Activity Relationship (SAR)

The efficacy of N-arylbenzenesulfonamides is highly dependent on their substitution patterns. The table below summarizes the pharmacological profiles of key pipeline compounds, demonstrating how minor structural tweaks pivot the primary target from cytoskeletal proteins to metabolic enzymes.

CompoundPrimary TargetIn Vitro IC₅₀Key Structural FeaturePreclinical Efficacy / Phenotype
BMS-303141 ACLY0.13 µM2-hydroxy-benzenesulfonamide coreReduces weight gain, lowers plasma lipids and glucose at 100 mg/kg/day[4].
GSK165 ACLY0.13 µM2-hydroxy-benzenesulfonamide coreInhibits cancer cell growth; lowers cholesterol in high-fat-diet models[1].
ABT-751 Tubulin~1.5 µMPyridine-sulfonamide core (Lacks 2-OH)Antimitotic; disrupts microtubule dynamics in solid tumors[1].

Experimental Methodologies: Self-Validating Systems

A critical failure point in metabolic drug discovery is the reliance on assays susceptible to false positives. As an Application Scientist, I mandate the use of self-validating, orthogonal assay systems . Below is the gold-standard protocol for evaluating N-arylbenzenesulfonamide ACLY inhibitors, utilizing a coupled Malate Dehydrogenase (MDH) reporter system.

Protocol: High-Throughput Coupled MDH Assay for ACLY Activity

Rationale & Causality: ACLY converts citrate to oxaloacetate, a highly unstable intermediate that is difficult to quantify directly. By coupling the reaction with MDH, oxaloacetate is instantaneously reduced to malate, simultaneously oxidizing NADH to NAD⁺. The depletion of NADH can be continuously monitored via spectrophotometry at 340 nm.

Step-by-Step Methodology:

  • Enzyme Pre-Incubation:

    • Action: Incubate recombinant human ACLY (10 nM) with varying concentrations of the N-arylbenzenesulfonamide inhibitor in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 2 mM DTT) for 15 minutes at room temperature.

    • Causality: Sulfonamides often exhibit slow-binding kinetics. Pre-incubation ensures steady-state thermodynamic equilibrium is reached before the reaction begins, preventing artificially inflated IC₅₀ values.

  • Reporter System Integration:

    • Action: Add 5 Units/mL of Malate Dehydrogenase (MDH) and 0.2 mM NADH to the well.

    • Causality: Establishes the optical reporter environment. NADH absorbs strongly at 340 nm, whereas its oxidized form (NAD⁺) does not.

  • Reaction Initiation:

    • Action: Initiate the assay by adding the obligate substrates: 20 mM Potassium Citrate, 0.3 mM CoA, and 3 mM ATP.

    • Causality: Synchronizes the start of the catalytic conversion across all microplate wells, ensuring accurate initial velocity ( V0​ ) calculations.

  • Kinetic Readout:

    • Action: Measure the decay in absorbance at 340 nm continuously for 20 minutes using a microplate reader.

  • Mandatory Self-Validation (Counter-Screening):

    • Action: Run a parallel assay omitting ACLY and Citrate, but directly adding exogenous oxaloacetate (0.5 mM) to the inhibitor-MDH-NADH mixture.

    • Causality: This is the critical trustworthiness step. If the inhibitor causes a decrease in NADH depletion in this counter-screen, the compound is a false positive acting on the reporter enzyme (MDH) rather than the target (ACLY).

Workflow Step1 1. Compound Incubation (N-arylbenzenesulfonamides + ACLY) Step2 2. Substrate Addition (Citrate, CoA, ATP, NADH) Step1->Step2 Step3 3. Coupled Enzyme Reaction (Malate Dehydrogenase) Step2->Step3 Step4 4. Spectrophotometric Readout (NADH Depletion at 340 nm) Step3->Step4 Validation Counter-Screen: MDH independent assay Step3->Validation Rule out false positives

High-throughput coupled assay workflow with orthogonal MDH counter-screening.

Future Perspectives and Clinical Translation

While the in vitro and preclinical in vivo data for N-arylbenzenesulfonamides like BMS-303141 are highly compelling, clinical translation faces hurdles typical of sulfonamide chemistry—namely, high plasma protein binding and rapid metabolic clearance[3].

Future drug development efforts are currently pivoting toward incorporating the 2-hydroxy-N-arylbenzenesulfonamide pharmacophore into macrocyclic structures to enhance metabolic stability and bioavailability[3]. Furthermore, combinatorial strategies pairing ACLY inhibitors with standard-of-care chemotherapeutics (e.g., cisplatin or oxaliplatin) are showing immense promise in overcoming chemoresistance driven by metabolic plasticity in colorectal and lung carcinomas[1].

References

  • Cayman Chemical. "BMS 303141 (CAS Number: 943962-47-8)". caymanchem.com.
  • Biomol. "BMS 303141 | CAS 943962-47-8 | Cayman Chemical". biomol.com.
  • National Institutes of Health (NIH). "Molecular Targets and Small Molecules Modulating Acetyl Coenzyme A in Physiology and Diseases". nih.gov.
  • ResearchGate. "Lipogenesis inhibitors: therapeutic opportunities and challenges".
  • MDPI. "Metabolic Rewiring in Cancer: Small Molecule Inhibitors in Colorectal Cancer Therapy". mdpi.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Introduction & Strategic Context Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry. They frequently serve as stable bioisosteres for carboxylic acids and are key structural motifs in various...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry. They frequently serve as stable bioisosteres for carboxylic acids and are key structural motifs in various therapeutic agents, including targeted enzyme inhibitors and glucagon receptor antagonists 1. The synthesis of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is achieved via a robust Schotten-Baumann-type nucleophilic acyl substitution.

As a Senior Application Scientist, I have structured this protocol not just as a sequence of steps, but as a self-validating workflow. By understanding the mechanistic causality behind each reagent and condition, researchers can easily troubleshoot and scale this methodology.

Mechanistic Rationale & Causality

The formation of the sulfonamide linkage relies on the nucleophilic attack of a primary amine on an electrophilic sulfonyl chloride 2. To ensure high yield and purity, specific experimental choices must be strictly adhered to:

  • Role of Triethylamine (TEA): The coupling reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this HCl will rapidly protonate the unreacted 3,4-dichlorobenzylamine, converting it into an unreactive ammonium salt and artificially capping the theoretical yield at 50%. TEA acts as a non-nucleophilic acid scavenger, driving the reaction to completion [[3]]().

  • Solvent Selection (DCM): Dichloromethane (DCM) is utilized because it is a polar, aprotic solvent. It readily dissolves both the amine and the tosyl chloride (TsCl) without competing for the electrophile, which would occur if protic solvents like alcohols or water were used.

  • Temperature Control (0 °C to RT): TsCl is highly reactive. Initiating the reaction at 0 °C strictly controls the exothermic nature of the initial nucleophilic attack, suppressing the formation of unwanted bis-sulfonated byproducts.

Mechanism A 3,4-Dichlorobenzylamine (Nucleophile) C Nucleophilic Attack at S(VI) A->C B Tosyl Chloride (TsCl) (Electrophile) B->C D Zwitterionic Intermediate C->D E Chloride Expulsion D->E F Proton Abstraction by TEA E->F Base addition G N-(3,4-dichlorobenzyl)- 4-methylbenzenesulfonamide F->G H TEA·HCl Byproduct F->H

Mechanistic pathway of sulfonamide formation via nucleophilic attack and base-mediated deprotonation.

Quantitative Experimental Design

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3,4-Dichlorobenzylamine 176.041.010.01.76 g
4-Methylbenzenesulfonyl chloride (TsCl) 190.651.111.02.10 g
Triethylamine (TEA) 101.192.020.02.80 mL
Dichloromethane (DCM, Anhydrous) 84.93Solvent-50.0 mL

Field Insight: Always use a slight excess of TsCl (1.1 eq) to ensure complete consumption of the amine, as TsCl can slowly degrade from trace atmospheric moisture.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (N₂ or Argon) to exclude atmospheric moisture.

  • Dissolve 3,4-Dichlorobenzylamine (1.76 g, 10.0 mmol) in 40 mL of anhydrous DCM.

  • Add Triethylamine (2.80 mL, 20.0 mmol) to the stirring solution in one portion.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Electrophile Addition
  • In a separate, dry glass vial, dissolve TsCl (2.10 g, 11.0 mmol) in 10 mL of anhydrous DCM.

  • Transfer the TsCl solution to a pressure-equalizing addition funnel or a glass syringe.

  • Add the TsCl solution dropwise to the cooled reaction mixture over a period of 20–30 minutes. Caution: Rapid addition will cause localized heating and promote bis-sulfonylation.

Phase 3: Reaction Progression & Self-Validation
  • Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir continuously for 2 to 4 hours.

  • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the lower-Rf primary amine spot is fully consumed, replaced by a distinct, UV-active product spot.

Phase 4: Aqueous Work-up
  • Quench the reaction by adding 20 mL of 1M aqueous HCl. This neutralizes the excess TEA and protonates any trace unreacted amine, pulling it into the aqueous layer.

  • Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by Brine (20 mL) to remove dissolved water.

  • Dry the organic phase over anhydrous MgSO₄, filter out the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 5: Purification
  • Purify the crude solid via flash column chromatography on silica gel, eluting with a gradient of 100% Hexane to 20% Ethyl Acetate in Hexane.

  • Pool the fractions containing the pure product and concentrate in vacuo to yield N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide as a crystalline white solid.

Workflow Step1 1. Dissolve 3,4-Dichlorobenzylamine & TEA in DCM (0 °C) Step2 2. Dropwise Addition of TsCl in DCM over 30 min Step1->Step2 Step3 3. Warm to RT & Stir (2-4 h) Monitor via TLC Step2->Step3 Step4 4. Aqueous Quench (1M HCl, then Brine) Step3->Step4 Reaction Complete Step5 5. Phase Separation Extract with DCM Step4->Step5 Step6 6. Dry Organic Layer (MgSO4) & Concentrate in vacuo Step5->Step6 Step7 7. Column Chromatography (Hexane:EtOAc) Step6->Step7 Step8 Pure Sulfonamide Product Step7->Step8

Step-by-step experimental workflow for the synthesis and purification of the sulfonamide product.

Analytical Characterization (Expected Data)

To ensure the integrity of the synthesized compound, verify the structure against the following expected spectral benchmarks:

  • LC-MS (ESI): m/z calculated for C₁₄H₁₃Cl₂NO₂S [M+H]⁺ 330.01, expected observed mass ~330.0.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.2 Hz, 2H, Ts-ArH), 7.35-7.25 (m, 4H, ArH), 7.05 (dd, J = 8.2, 2.0 Hz, 1H, ArH), 4.85 (br s, 1H, NH), 4.10 (d, J = 6.2 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).

References

  • 3 Title: Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides | Source: mdpi.com | URL: [Link]

  • 1 Title: US6613942B1 - Glucagon antagonists/inverse agonists | Source: google.com (Google Patents) | URL:

Sources

Application

Application Note: Precision N-Alkylation of Sulfonamides Using Benzyl Halides

Introduction & Mechanistic Causality The N-alkylation of sulfonamides is a cornerstone transformation in medicinal chemistry, frequently utilized in the synthesis of protease inhibitors, antimicrobial agents, and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The N-alkylation of sulfonamides is a cornerstone transformation in medicinal chemistry, frequently utilized in the synthesis of protease inhibitors, antimicrobial agents, and complex drug scaffolds. Mechanistically, the reaction proceeds via an SN​2 pathway. The sulfonamide N-H proton is moderately acidic ( pKa​≈10−11 ), allowing it to be deprotonated by bases such as potassium carbonate ( K2​CO3​ ), cesium carbonate ( Cs2​CO3​ ), or sodium hydride (NaH) to generate a highly nucleophilic sulfonamide anion.

The Core Challenge: N,N-Dialkylation The most pervasive issue in this workflow is over-alkylation [1]. Once the primary sulfonamide is mono-alkylated, the resulting secondary sulfonamide still possesses an acidic proton. If the local concentration of the electrophile (benzyl halide) is too high, or if the base is overly aggressive, the secondary sulfonamide will undergo a second deprotonation and alkylation event, yielding an undesired tertiary sulfonamide byproduct.

To engineer a self-validating and high-yielding protocol, we must manipulate reaction kinetics through steric hindrance, precise stoichiometry (1.05–1.10 equivalents of electrophile), and controlled addition rates.

Experimental Workflow & Logical Architecture

The following diagram illustrates the sequential logic and phase transitions of the optimized N-alkylation workflow.

Workflow N1 1. Substrate Preparation Primary Sulfonamide in DMF N2 2. Base Addition K2CO3 (1.5 eq) at 0 °C N1->N2 Deprotonation N3 3. Electrophile Addition Benzyl Halide (1.05 eq) Dropwise N2->N3 Anion Formation N4 4. S_N2 Alkylation Stir at RT (2-24 h) N3->N4 Nucleophilic Attack N5 5. Aqueous Quench Ice-Water & EtOAc Extraction N4->N5 Reaction Complete N6 6. Purification Silica Gel Chromatography N5->N6 Isolate Product

Caption: Sequential workflow for the mono-N-alkylation of primary sulfonamides.

Materials and Reagents

  • Substrate: Primary sulfonamide (e.g., p-Toluenesulfonamide) (1.0 equiv)

  • Electrophile: Benzyl bromide or Benzyl chloride (1.05 - 1.10 equiv)

  • Base: Anhydrous Potassium carbonate ( K2​CO3​ , 1.5 equiv) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Workup Reagents: Ethyl acetate (EtOAc), saturated aqueous NaCl (brine), anhydrous Na2​SO4​ .

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to ensure the reaction trajectory is correct before proceeding.

Step 1: Substrate Solvation and Cooling
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add the primary sulfonamide (1.0 equiv).

  • Dissolve the substrate in anhydrous DMF (to achieve a 0.2 M to 0.5 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Causality: DMF is a polar aprotic solvent that excellently solvates the potassium counter-ion, leaving the sulfonamide anion "naked" and highly nucleophilic. Cooling to 0 °C prevents localized thermal spikes during the subsequent deprotonation.

Step 2: Base-Mediated Deprotonation
  • If using K2​CO3​ (Recommended for mono-alkylation): Add finely powdered, anhydrous K2​CO3​ (1.5 equiv) directly to the stirring solution.

  • If using NaH: Add portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation, before re-cooling to 0 °C [1].

  • IPC 1 (Self-Validation): If using NaH, visible H2​ gas evolution confirms active deprotonation. If using K2​CO3​ , a heterogeneous slurry will persist.

Step 3: Electrophilic Addition
  • Dilute the benzyl halide (1.05 equiv) in a small volume of anhydrous DMF.

  • Add the electrophile solution dropwise over 15–30 minutes to the 0 °C reaction mixture.

  • Causality: Dropwise addition ensures the local concentration of the highly reactive benzyl halide remains low. This kinetically favors the reaction of the abundant primary sulfonamide anion over the newly formed, sterically hindered secondary sulfonamide, thereby suppressing N,N-dialkylation.

Step 4: Reaction Execution and Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 24 hours.

  • IPC 2 (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The mono-alkylated product will elute higher (less polar) than the starting primary sulfonamide, but lower than the tertiary N,N-dialkylated byproduct. UV activity (254 nm) confirms the incorporation of the benzyl ring.

Step 5: Quench and Extraction
  • Once LC-MS or TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

  • Carefully quench the reaction by the slow addition of ice-water (equal to the reaction volume).

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers extensively with brine (5 × 20 mL) to partition and remove the DMF.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to EtOAc.

Quantitative Data & Optimization Matrix

The choice of base and solvent drastically alters the ratio of mono- to di-alkylated products. The table below summarizes empirical optimization data for the benzylation of p-Toluenesulfonamide.

EntryAlkylating Agent (Equiv)Base (Equiv)SolventTemp (°C)Time (h)Mono-alkylation Yield (%)N,N-Dialkylation Yield (%)
1Benzyl bromide (1.1) K2​CO3​ (1.5)DMF0 to 251289 < 5
2Benzyl bromide (1.1)NaH (1.1)THF0 to 25475 18
3Benzyl chloride (1.2) Cs2​CO3​ (1.5)MeCN601892 < 2
4Benzyl bromide (2.0) K2​CO3​ (2.0)DMF251615 82

Data Interpretation: Entry 1 represents the optimal balance of reactivity and selectivity. Entry 2 demonstrates that stronger bases (NaH) accelerate the reaction but increase dialkylation. Entry 4 highlights the catastrophic impact of excess electrophile stoichiometry.

Troubleshooting & Causality Logic

When deviations in yield or purity occur, systematic troubleshooting is required. The logic tree below outlines the corrective pathways for the two most common failure modes.

Troubleshooting Root Reaction Issue Identified (via LC-MS / TLC) Issue1 High N,N-Dialkylation (Over-reaction) Root->Issue1 Issue2 Low Yield / Unreacted SM (Under-reaction) Root->Issue2 Sol1A Reduce Benzyl Halide to strictly 1.05 eq Issue1->Sol1A Sol1B Switch to Milder Base (e.g., K2CO3 over NaH) Issue1->Sol1B Sol1C Alternative: Mn-Catalyzed Borrowing Hydrogen [2] Issue1->Sol1C Green Chem Sol2A Increase Temp to 60 °C (If using Benzyl Chloride) Issue2->Sol2A Sol2B Switch to Stronger Base (Cs2CO3 or NaH) Issue2->Sol2B Sol2C Verify Reagents are Strictly Anhydrous Issue2->Sol2C

Caption: Diagnostic logic tree for resolving common N-alkylation deviations.

Advanced Alternative (Green Chemistry): If N,N-dialkylation cannot be suppressed using traditional alkyl halides, consider the Borrowing Hydrogen (BH) methodology. Recent advances utilize bench-stable Manganese(I) PNP pincer precatalysts to couple sulfonamides directly with benzyl alcohols. This highly atom-economical route produces water as the sole byproduct and is intrinsically selective for mono-alkylation [2].

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry, 84(6), 3715–3724. URL:[Link]

Method

Application Note: Purification of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide by Recrystallization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Thermodynamic principles, step-by-step methodology, and self-validating quality controls for sulfonamide purification....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Thermodynamic principles, step-by-step methodology, and self-validating quality controls for sulfonamide purification.

Introduction & Pharmacological Relevance

The compound N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is a highly hydrophobic sulfonamide derivative. Structurally, it consists of a polar sulfonamide core (-SO₂NH-) flanked by two lipophilic aromatic systems: a 3,4-dichlorobenzyl moiety and a 4-methylbenzene (tosyl) group.

High-purity isolation of this scaffold is critical for downstream biological assays. Recent structure-activity relationship (SAR) studies on structurally analogous compounds—specifically N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide—have demonstrated potent antiproliferative and cytotoxic effects against human breast (MCF-7) and colon (HCT-116) carcinoma cell lines [1]. To ensure that biological screening yields reproducible and accurate IC₅₀ values, the synthesized tosyl-analog must be rigorously purified to >99.5% to eliminate residual amines, sulfonyl chlorides, and structural isomers.

Physicochemical Rationale for Solvent Selection

Recrystallization is not merely a physical separation; it is a thermodynamically driven self-assembly process. The success of this purification relies entirely on the differential solubility of the target molecule across a temperature gradient [2].

The Causality of the Solvent Pair: Sulfonamides present a unique crystallization challenge due to their amphiphilic nature. The sulfonamide group is capable of strong hydrogen bonding, while the dichlorobenzyl and tolyl rings are highly nonpolar.

  • Why 95% Ethanol? A solvent pair of intermediate polarity is required. Pure nonpolar solvents (like hexane) will not dissolve the polar core, while pure water will not dissolve the aromatic rings. 95% Ethanol is the optimal solvent choice [3]. The 95% ethanol fraction solvates the nonpolar benzene rings, while the 5% water fraction provides a highly polar microenvironment to solvate the amino and sulfonamide groups at elevated temperatures [4]. As the kinetic energy (temperature) decreases, the hydrophobic effect dominates, forcing the target molecules out of the solution to form a highly ordered, pure crystal lattice.

Experimental Workflow

The following diagram maps the critical path of the recrystallization process, highlighting the transition from crude solid to validated pure crystals.

Workflow Start Crude N-(3,4-dichlorobenzyl)- 4-methylbenzenesulfonamide Dissolve Dissolution in Hot 95% EtOH (Near Boiling Point) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter If solution is turbid Cooling Slow Cooling to Room Temp (Thermodynamic Nucleation) Dissolve->Cooling If solution is clear HotFilter->Cooling IceBath Ice Bath Cooling (0-4°C) (Maximize Percent Recovery) Cooling->IceBath Filtration Vacuum Filtration (Wash with Cold Solvent) IceBath->Filtration Drying Vacuum Desiccation (Remove Residual Solvent) Filtration->Drying Pure Pure Crystalline Product (HPLC/NMR Validation) Drying->Pure

Caption: Experimental workflow for the thermodynamic purification of the sulfonamide derivative.

Detailed Step-by-Step Protocol

This protocol is engineered as a self-validating system . By utilizing precise temperature controls and minimal solvent volumes, the operator ensures that the system is supersaturated only at room temperature, preventing the co-precipitation of impurities.

Materials & Reagents
  • Crude N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

  • 95% Ethanol (Reagent Grade)

  • Erlenmeyer flasks (100 mL, 50 mL)

  • Heated magnetic stirrer and oil bath

  • Büchner funnel, filter flask, and Whatman filter paper

  • Vacuum desiccator

Phase 1: Saturation & Dissolution
  • Weighing: Transfer exactly 5.0 g of the crude sulfonamide into a 100 mL Erlenmeyer flask. Self-Validation: Record the exact crude mass to calculate the final recovery yield.

  • Solvent Heating: In a separate 50 mL flask, heat 30 mL of 95% ethanol to a gentle boil (~78 °C) using an oil bath.

  • Dropwise Addition: Add the hot solvent to the crude solid in 1-2 mL increments while swirling continuously on the hot plate.

    • Causality: Using the absolute minimum volume of boiling solvent ensures the solution reaches maximum saturation. Excess solvent will drastically reduce the final yield by keeping the product dissolved even at 0 °C [5].

  • Hot Filtration (Optional): If insoluble mechanical impurities (e.g., dust, unreacted polymeric byproducts) remain after the solid has dissolved, rapidly filter the boiling solution through a pre-warmed fluted filter paper.

Phase 2: Nucleation & Crystallization
  • Thermodynamic Cooling: Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation and allow it to cool undisturbed on the benchtop to room temperature (~22 °C).

    • Causality: Rapid cooling (e.g., plunging directly into ice) causes the compound to "crash out" as an amorphous powder, trapping mother liquor and impurities inside the matrix. Slow cooling allows molecules to selectively assemble into a highly ordered crystal lattice, excluding structurally dissimilar impurities.

  • Yield Maximization: Once the flask reaches room temperature and crystal growth has plateaued, place the flask in an ice-water bath (0–4 °C) for 15 minutes to force the remaining dissolved product out of the solution.

Phase 3: Isolation & Desiccation
  • Vacuum Filtration: Collect the crystals using a Büchner funnel under vacuum.

  • Washing: Break the vacuum, add 2–3 mL of ice-cold 95% ethanol to the crystal bed, and reapply the vacuum.

    • Causality: The cold wash removes the impurity-laden mother liquor adhered to the crystal surface. The solvent must be ice-cold to prevent re-dissolving the purified product.

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry in a vacuum desiccator over silica gel for 12 hours to remove residual ethanol.

Troubleshooting & Logical Interventions

During the cooling phase, two common deviations can occur: Oiling Out and Supersaturation . The logical decision tree below dictates the corrective actions [5].

Troubleshooting Problem Crystallization Failure Detected Oiling Oiling Out (Product separates as a liquid) Problem->Oiling NoCrystals No Crystallization (Solution remains clear) Problem->NoCrystals ActionOil1 Reheat to Redissolve Oil Oiling->ActionOil1 ActionNo1 Scratch Inner Flask Wall (Provides nucleation sites) NoCrystals->ActionNo1 ActionNo2 Add Pure Seed Crystal (Induces lattice formation) NoCrystals->ActionNo2 ActionOil2 Add 5-10% more Hot Solvent or slightly increase water ratio ActionOil1->ActionOil2 Resolution Successful Crystal Nucleation ActionOil2->Resolution ActionNo1->Resolution ActionNo2->Resolution

Caption: Logical decision tree for troubleshooting sulfonamide recrystallization failures.

Expert Insight on "Oiling Out": Oiling out occurs when the melting point of the impure solid is lower than the temperature at which it begins to separate from the solvent. Because N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is highly hydrophobic, high levels of organic impurities can depress its melting point below the solvent's saturation temperature. Reheating and adding slightly more solvent dilutes the impurities, allowing the target compound to reach its crystallization threshold before the oiling threshold.

Quantitative Data & Self-Validation

To validate the integrity of the purification, analytical checks must be performed. A sharp melting point (within a 1-2 °C range) is a rapid, self-validating indicator of high purity, as impurities disrupt the crystal lattice and depress the melting point.

ParameterCrude MaterialPurified MaterialAnalytical Method
Appearance Off-white/yellowish powderBrilliant white crystalline needlesVisual Inspection
Chemical Purity ~80 - 88%> 99.5% RP-HPLC (UV at 254 nm)
Melting Point Broad, depressed rangeSharp, narrow range (ΔT ≤ 1.5 °C) Capillary Melting Point Apparatus
Yield (Recovery) N/A75 - 85% Gravimetric Analysis
Residual Solvent N/A< 500 ppm ¹H-NMR (CDCl₃)

Table 1: Expected quantitative outcomes and validation metrics for the recrystallization of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide.

References

  • LibreTexts Chemistry. Purification of Sulfanilamide by Crystallization: Experiment Notes. Chemistry LibreTexts. Retrieved from: [Link]

  • University of Texas at Dallas. Organic Chemistry Lab Prelab for Experiment #3: Crystallization Solvents. UTDallas. Retrieved from: [Link]

  • Gündüz, M. et al. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements. Taylor & Francis. Retrieved from: [Link]

Application

Application Notes and Protocols for Cell-Based Assays Using N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Introduction: Unveiling the Bioactivity of a Novel Sulfonamide The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Sulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is a synthetic compound belonging to this versatile class. Its structural features, particularly the dichlorinated benzyl moiety, suggest potential for novel biological activity, making it a compound of interest for drug discovery and development.[3][4] The sulfonamide group itself can engage in crucial hydrogen bonding within protein binding pockets, a key interaction for modulating protein function.[5]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to conduct robust cell-based assays to characterize the bioactivity of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide. The protocols herein are designed to be self-validating systems, enabling the determination of the compound's cytotoxic profile and its potential to modulate specific cellular signaling pathways.[6]

Guiding Principles for Assay Design

A successful cell-based assay is built on a foundation of clear objectives and meticulous execution.[7] The primary goals of the following protocols are to:

  • Determine the cytotoxic concentration range of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide to inform subsequent mechanistic studies.

  • Investigate the compound's effect on a key signaling pathway implicated in cellular proliferation and survival, such as the NF-κB pathway.[8]

The choice of cell line is paramount and should be guided by the research question.[9] For the purpose of these protocols, we will utilize the human triple-negative breast cancer cell line, MDA-MB-231, which is known for its aggressive phenotype and is a well-established model for cancer research.[10]

Experimental Workflow Overview

The proposed experimental workflow follows a logical progression from initial cytotoxicity profiling to more detailed mechanistic studies. This tiered approach ensures that mechanistic assays are conducted at sub-toxic concentrations, thereby minimizing confounding effects from general cellular toxicity.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Investigation A Cell Culture & Seeding (MDA-MB-231) B Compound Treatment (Dose-Response) A->B C MTT Assay B->C D Data Analysis (IC50 Determination) C->D F Compound Treatment (Sub-IC50 Concentrations) D->F Inform Concentration Selection E Transfection with NF-κB Reporter Plasmid E->F G Pathway Activation (TNF-α) F->G H Dual-Luciferase Assay G->H I Data Analysis H->I

Figure 1: A tiered experimental workflow for characterizing the bioactivity of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide.

PART 1: Cytotoxicity Profiling

Protocol 1: MTT Assay for Cell Viability

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials and Reagents:

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

  • MDA-MB-231 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MDA-MB-231 cells in DMEM until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The cell viability is expressed as a percentage relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, should be calculated using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)0.850100%
0.10.83598.2%
10.79092.9%
100.42550.0%
500.15017.6%
1000.0809.4%

Table 1: Representative data from an MTT assay. Based on this data, the estimated IC50 is 10 µM.

PART 2: Mechanistic Investigation

Protocol 2: NF-κB Reporter Gene Assay

This protocol is designed to investigate whether N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide can modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[8] This assay utilizes a luciferase reporter gene under the control of an NF-κB response element.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Reporter NF-κB Reporter Gene Nucleus->Reporter Binds to Luciferase Luciferase Expression Reporter->Luciferase Induces Compound N-(3,4-dichlorobenzyl)-4- methylbenzenesulfonamide Compound->IKK Potential Inhibition Point

Figure 2: A simplified diagram of the TNF-α induced NF-κB signaling pathway and a hypothetical point of inhibition by the test compound.

Materials and Reagents:

  • MDA-MB-231 cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Lipofectamine 3000 or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Step-by-Step Methodology:

  • Transfection:

    • Seed MDA-MB-231 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment and Pathway Activation:

    • Based on the IC50 value determined in Protocol 1, select sub-toxic concentrations of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (e.g., 0.1 µM, 1 µM, and 5 µM).

    • Pre-treat the transfected cells with the compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

    • Include the following controls:

      • Untreated cells

      • Cells treated with TNF-α only

      • Cells treated with the compound only

  • Luciferase Assay:

    • After incubation, wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Transfer the cell lysate to a white 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence (this represents NF-κB activity).

    • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the luminescence again (this serves as the internal control for transfection efficiency and cell number).

Data Analysis and Interpretation:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the TNF-α treated control. A dose-dependent decrease in luciferase activity in the presence of the compound would suggest an inhibitory effect on the NF-κB pathway.

TreatmentNormalized Luciferase Activity (Fold Change)
Untreated1.0
TNF-α (10 ng/mL)15.2
TNF-α + Compound (0.1 µM)14.8
TNF-α + Compound (1 µM)9.5
TNF-α + Compound (5 µM)3.1

Table 2: Representative data from an NF-κB reporter gene assay, indicating a dose-dependent inhibition of TNF-α induced NF-κB activity by the test compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, several controls and validation steps are integrated into these protocols:

  • Positive and Negative Controls: The inclusion of untreated, vehicle-treated, and pathway activator-treated (TNF-α) wells are essential for establishing baseline and maximal responses.[11]

  • Dose-Response Analysis: Evaluating the compound over a range of concentrations allows for the determination of potency (IC50) and helps to distinguish specific biological effects from non-specific toxicity.

  • Internal Controls: The use of a co-transfected Renilla luciferase plasmid in the reporter assay normalizes for variations in transfection efficiency and cell number, thereby increasing the reliability of the data.[11]

  • Cell Morphology: Microscopic observation of the cells throughout the experiment is crucial for identifying any signs of stress or morphological changes that could impact the assay results.[12]

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide. The data generated from these assays will provide valuable insights into the compound's cytotoxic potential and its ability to modulate the NF-κB signaling pathway. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action, including its direct molecular target and its effects on other relevant cellular processes.

References

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Shoseyov, D., & Mader, E. (2013, October 7). A guide for potency assay development of cell-based product candidates. Israel Journal of Veterinary Medicine, 68(3), 148-154. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. In Assay Guidance Manual. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Minor, L. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]

  • Harvard University. (n.d.). Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [Link]

  • Gorovits, B., et al. (2016, September 23). Best practice recommendations for the transfer of cell-based assays for the measurement of neutralizing anti-drug antibodies. Bioanalysis, 8(19), 2041-2050. [Link]

  • Shakuntala, S. S., et al. (2011). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2604. [Link]

  • Cheméo. (n.d.). Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7). [Link]

  • Gowda, B. T., et al. (2009). N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o813. [Link]

  • Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o278. [Link]

  • Urbanavičiūtė, I., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6899. [Link]

  • MySkinRecipes. (n.d.). N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide. [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-832. [Link]

  • MOST Wiedzy. (2024, October 15). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated. [Link]

  • National Center for Biotechnology Information. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–239. [Link]

  • PubMed. (2024, November 28). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023, November 3). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Cancers, 15(21), 5283. [Link]

  • Chemsrc. (2025, August 26). N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide. [Link]

  • European Chemicals Agency. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Link]

Sources

Method

Application Notes &amp; Protocols: N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the application of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide in cancer research....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the application of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide in cancer research. While direct literature on this specific molecule is limited, its core structure belongs to the benzenesulfonamide class, a "privileged scaffold" in medicinal chemistry with a rich history of producing potent anticancer agents.[1] This guide synthesizes data from structurally related analogs to postulate mechanisms of action, provides representative efficacy data, and details robust protocols for in vitro and in vivo evaluation. We will focus on two highly probable mechanisms for this class of compounds: the inhibition of the STAT3 signaling pathway and the inhibition of tumor-associated carbonic anhydrases. This document is intended to empower researchers to effectively design and execute experiments to elucidate the anticancer potential of this and related compounds.

Introduction: The Benzenesulfonamide Scaffold in Oncology

The benzenesulfonamide moiety is a cornerstone in drug discovery, renowned for its versatile roles in a multitude of therapeutic agents.[1] Its chemical properties, particularly the ability of the sulfonamide group to coordinate with zinc ions in metalloenzymes, have led to the development of numerous enzyme inhibitors.[1] In oncology, this scaffold is present in drugs and clinical candidates that target various hallmarks of cancer, including uncontrolled proliferation, survival, and adaptation to the tumor microenvironment.

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide incorporates several key features:

  • A 4-methylbenzenesulfonamide (tosyl) group: A common moiety in medicinal chemistry.

  • A 3,4-dichlorobenzyl substituent: This halogenated aromatic ring provides specific steric and electronic properties that can drive binding affinity and selectivity for protein targets. Dichloro-substituted aromatic rings are common in kinase inhibitors and other targeted agents.

Given the lack of specific data for N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide, this guide will leverage established findings on analogous compounds to provide a robust framework for its investigation.

Postulated Mechanisms of Action

Based on extensive research into the benzenesulfonamide scaffold, two primary, non-mutually exclusive mechanisms of action are proposed for N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers, contributing to tumor progression and cell survival.[2] The inhibition of the STAT3 signaling pathway is a validated therapeutic strategy. Numerous sulfonamide-containing small molecules have been identified as potent STAT3 inhibitors.[2][3] They typically function by binding to the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation.

Mechanism:

  • Activation: Cytokines (e.g., IL-6) or growth factors bind to their receptors, activating Janus kinases (JAKs).

  • Phosphorylation: JAKs phosphorylate STAT3 on a critical tyrosine residue (Tyr705).

  • Dimerization: Phosphorylated STAT3 (p-STAT3) monomers form homodimers through a reciprocal interaction between the p-Tyr705 of one monomer and the SH2 domain of the other.

  • Nuclear Translocation & Transcription: The p-STAT3 dimer translocates to the nucleus, binds to DNA, and activates the transcription of target genes involved in proliferation (e.g., Cyclin D1, c-Myc) and survival (e.g., Bcl-xL, Mcl-1).

  • Inhibition: N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is postulated to bind non-covalently to the STAT3 SH2 domain, sterically hindering the binding of p-Tyr705 and thereby preventing dimerization and downstream signaling.[4][5]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc 5. Nuclear Translocation Inhibitor N-(3,4-dichlorobenzyl)- 4-methylbenzenesulfonamide Inhibitor->pSTAT3 Inhibition DNA DNA pSTAT3_dimer_nuc->DNA 6. DNA Binding Target_Genes Target Gene Transcription (Cyclin D1, Bcl-xL, etc.) DNA->Target_Genes 7. Transcription Proliferation Proliferation & Survival Target_Genes->Proliferation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral) CO2_out CO₂ CAIX CA IX / XII CO2_out->CAIX H2O_out H₂O H2O_out->CAIX H_out H⁺ HCO3_out HCO₃⁻ H_out->HCO3_out Buffering Glycolysis Anaerobic Glycolysis Lactate Lactate Glycolysis->Lactate H_in H⁺ Glycolysis->H_in H_in->H_out Proton Exporters Cell_Death Intracellular Acidosis & Cell Death H_in->Cell_Death Accumulation (when inhibited) CAIX->H_out CAIX->HCO3_out Catalysis Inhibitor N-(3,4-dichlorobenzyl)- 4-methylbenzenesulfonamide Inhibitor->CAIX Inhibition

Figure 2: Postulated inhibition of Carbonic Anhydrase IX/XII.

Representative Quantitative Data of Benzenesulfonamide Analogs

To provide a tangible measure of the potential efficacy of this chemical class, the following table summarizes the 50% inhibitory concentration (IC50) values of various benzenesulfonamide derivatives against several human cancer cell lines, as reported in the literature.

Compound Class/NameCancer Cell LineAssay TypeIC50 (µM)Reference
Benzenesulfonamide-imidazole derivative (Cmpd 23)MDA-MB-231 (Breast)MTT20.5 ± 3.6[6]
Benzenesulfonamide-imidazole derivative (Cmpd 23)IGR39 (Melanoma)MTT27.8 ± 2.8[6]
Indoline-benzenesulfonamide (Cmpd 4b)A549 (Lung)MTT1.98[7]
Indoline-benzenesulfonamide (Cmpd 5g)Du-145 (Prostate)MTT2.12[7]
Thiazolone-benzenesulfonamide (Cmpd 4e)MDA-MB-231 (Breast)Viability1.52[8]
Thiazolone-benzenesulfonamide (Cmpd 4g)MCF-7 (Breast)Viability2.01[8]
4-Methylbenzenesulfonamide-Tyrphostin analog (Cmpd 16)MCF-7 (Breast)Viability18.3[9]
Quinazoline Sulfonate (BS3)K562 (Leukemia)Viability0.078[10]

This table is a representative compilation and not an exhaustive list. Efficacy is highly dependent on the specific chemical structure and the cancer cell line's genetic background.

Experimental Protocols

The following protocols provide a robust framework for the initial characterization of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide's anticancer activity.

In Vitro Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [11][12]Live cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Compound (Serial dilutions) + Controls (Vehicle, Blank) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10µL of 5mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., 100µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Figure 3: Workflow for the MTT Cell Viability Assay.

Materials:

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (stock solution in DMSO, e.g., 10 mM)

  • Cancer cell lines of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) [12]* DMSO (Dimethyl sulfoxide)

  • Multichannel pipette, sterile tips

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for blank controls (medium only). Incubate overnight (37°C, 5% CO2) to allow for cell attachment. [13]2. Compound Treatment: Prepare serial dilutions of the test compound in complete medium from your DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [11]5. Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. [12]7. Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Target Engagement & Pathway Modulation (Western Blotting)

Western blotting is essential to verify if the compound engages its postulated targets, such as inhibiting STAT3 phosphorylation. [14] Materials:

  • Treated cell lysates (see below)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 4, 12, 24 hours). Include a vehicle control. c. For STAT3 analysis, you may need to stimulate the pathway with a cytokine like IL-6 (e.g., 20 ng/mL for 30 minutes) before lysis. d. Wash cells with ice-cold PBS. e. Lyse cells directly on the plate with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. [15] f. Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. g. Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli buffer. Boil at 95°C for 5 minutes. [15] b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [16]3. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. [17] b. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Analysis: a. Quantify band intensities using software like ImageJ. b. To confirm target engagement, show a dose-dependent decrease in the p-STAT3 signal. c. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading and that the compound is not simply degrading the protein.

Long-Term Survival Assessment (Clonogenic Assay)

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of reproductive cell death after treatment. [18][19] Materials:

  • 6-well or 100 mm culture dishes

  • Complete cell culture medium

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • 0.5% Crystal Violet staining solution

Protocol:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low, precise number of cells (e.g., 200-1000 cells per well/dish, determined empirically for each cell line) into 6-well plates. Allow cells to attach overnight. [20]2. Treatment: Treat the cells with the compound at various concentrations for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (defined as ≥50 cells) form in the control wells. [18]5. Fixation and Staining: a. Remove the medium and gently wash the wells with PBS. b. Add fixation solution and incubate for 5-10 minutes at room temperature. c. Remove the fixative and add 0.5% crystal violet solution. Incubate for 20-30 minutes. [20] d. Carefully wash away the excess stain with water and let the plates air dry.

  • Analysis: a. Count the number of colonies in each well. b. Calculate the Plating Efficiency (PE) of the control: PE = (Number of colonies formed / Number of cells seeded) * 100. c. Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100)). d. Plot the SF against drug concentration to generate a dose-response curve.

Conceptual Workflow for In Vivo Studies

Should in vitro data prove promising, the next logical step is to assess the compound's efficacy in a living organism using a mouse xenograft model. [21][22]

Xenograft_Workflow start Start: Promising In Vitro Data implant 1. Implant Human Cancer Cells (e.g., 1-5 million cells) subcutaneously into immunocompromised mice start->implant growth 2. Monitor Tumor Growth (using calipers) implant->growth randomize 3. Randomize Mice into cohorts when tumors reach ~100-150 mm³ growth->randomize treat 4. Begin Treatment Regimen - Vehicle Control Group - Compound Group(s) (e.g., daily IP or oral gavage) randomize->treat monitor 5. Monitor Regularly - Tumor Volume (2-3x / week) - Body Weight (Toxicity) - General Health treat->monitor endpoint 6. Reach Study Endpoint (e.g., tumor size limit, pre-defined duration) monitor->endpoint analysis 7. Euthanize & Analyze - Excise tumors (weigh, image) - Collect tissues for PK/PD - Western Blot / IHC on tumors endpoint->analysis end End: In Vivo Efficacy Data analysis->end

Sources

Application

Application Notes and Protocols: N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the investigation of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide as a novel antimicrobial ag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide as a novel antimicrobial agent. This document outlines the scientific rationale, potential mechanism of action, and detailed experimental protocols for evaluating its efficacy and cytotoxicity.

Introduction and Scientific Rationale

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, which were the first clinically effective systemic antimicrobial agents.[1] The core sulfonamide moiety is a well-established pharmacophore known for its broad-spectrum antibacterial activity.[1] The derivatization of the sulfonamide scaffold has historically led to compounds with diverse therapeutic applications, including anticancer and anti-inflammatory properties.[2][3][4][5] The specific compound, N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide, has been synthesized and its crystal structure characterized, providing a basis for further investigation into its biological activities.[6] The presence of dichlorobenzyl and methylbenzenesulfonamide moieties suggests the potential for unique interactions with microbial targets. These application notes will guide researchers in systematically evaluating the antimicrobial potential of this compound.

Postulated Mechanism of Action

While the specific mechanism of action for N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide has not been elucidated, it is hypothesized to function similarly to other sulfonamide antibiotics. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria. Folic acid is an essential coenzyme in the synthesis of nucleotides and amino acids. By competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid synthesis pathway, leading to bacteriostasis.[1]

It is also possible that the unique substitutions on the N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide molecule could confer additional or alternative mechanisms of action, such as inhibition of other critical bacterial enzymes or disruption of the cell membrane.[7] Empirical testing as outlined in the subsequent protocols is essential to determine its precise antimicrobial properties.

Core Experimental Workflow

The evaluation of a novel antimicrobial agent requires a systematic approach, beginning with the determination of its inhibitory and cidal activity against a panel of relevant microorganisms, followed by an assessment of its potential toxicity to mammalian cells.

Experimental Workflow A Compound Preparation & QC B Minimum Inhibitory Concentration (MIC) Assay A->B Primary Efficacy Screen D Cytotoxicity Assay (e.g., MTT Assay) A->D Assess Safety Profile C Minimum Bactericidal Concentration (MBC) Assay B->C Determine Cidal Activity E Data Analysis & Interpretation B->E C->E D->E

Caption: High-level workflow for antimicrobial agent evaluation.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9][10][11] This protocol utilizes the broth microdilution method.

Materials:

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

  • Sterile 96-well, flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[12]

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide in DMSO. A typical starting concentration is 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13]

    • Dilute this suspension in fresh MHB to achieve a final working concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to wells 2 through 12 of a designated row.

    • In well 1, add 200 µL of the highest concentration of the test compound (prepared in MHB, ensuring the final DMSO concentration is non-inhibitory, typically ≤1%).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10.[15] Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum, but no compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[14]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16][17] This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][14][18][19]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[14][19]

  • Plating: Spread the aliquot onto a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24-48 hours.[14]

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[14][19][20]

MIC_to_MBC_Workflow cluster_0 MIC Assay cluster_1 MBC Assay A Serial Dilution of Compound B Inoculation with Bacteria A->B C Incubation (16-20h) B->C D Read MIC (No visible growth) C->D E Subculture from clear wells to agar plates D->E Transfer aliquots F Incubation (24-48h) E->F G Count Colonies F->G H Determine MBC (≥99.9% killing) G->H

Caption: Workflow from MIC to MBC determination.

Protocol 3: Cytotoxicity Assessment using MTT Assay

It is crucial to assess whether the antimicrobial activity of the compound is selective for microbes or if it is also toxic to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][21][22][23]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well, flat-bottom tissue culture plates

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with the same concentration of DMSO used for the compound) and untreated control wells. Incubate for 24-72 hours.[24][25]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

The results of the antimicrobial and cytotoxicity assays should be summarized for clear interpretation.

Table 1: Antimicrobial Activity of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Microbial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal

  • > 4: Bacteriostatic

Table 2: Cytotoxicity Profile of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Mammalian Cell LineIncubation Time (h)IC50 (µM)
HEK29324
48
72

A promising antimicrobial candidate will exhibit a low MIC and MBC against microbial strains and a high IC50 against mammalian cells, indicating a favorable therapeutic index.

Synthesis Overview

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide can be synthesized via a nucleophilic substitution reaction. Commercially available 4-methylbenzenesulfonyl chloride is reacted with 3,4-dichloroaniline.[6][26][27][28] The reaction mixture is typically heated, and upon completion, the product is precipitated by adding ice-cold water.[6][27] Purification is achieved through recrystallization from a suitable solvent such as ethanol.[6][27]

Conclusion

These application notes provide a foundational framework for the systematic evaluation of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide as a potential antimicrobial agent. The detailed protocols for determining MIC, MBC, and cytotoxicity will enable researchers to generate the necessary data to assess its efficacy and safety profile. Further studies could involve time-kill kinetic assays, investigation of activity against resistant strains, and in vivo efficacy models.

References

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available from: [Link]

  • Hassan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

  • Naik, A. (2026). Cytotoxicity MTT Assay. Springer Nature Experiments. Available from: [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Available from: [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available from: [Link]

  • Emery Pharma. Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • Bio-protocol. 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. Available from: [Link]

  • Riss, T. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing. Available from: [Link]

  • Wiegand, I., et al. (2008). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available from: [Link]

  • AIP Publishing. (2020, June 30). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Available from: [Link]

  • Jan, I. U., et al. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available from: [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]

  • Lumen Learning. Testing the Effectiveness of Antimicrobials | Microbiology. Available from: [Link]

  • Gowda, B. T., et al. (2011). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. PMC. Available from: [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. Available from: [Link]

  • Ngassa, F. N., et al. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • PubMed. (2016, October 15). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Available from: [Link]

  • The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Available from: [Link]

  • Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC. Available from: [Link]

  • ResearchGate. (2025, August 6). In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. Available from: [Link]_

  • Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Available from: [Link]

  • AVESİS. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N‐substituted sulfonyl amides incorporating 1. Available from: [Link]

  • MDPI. (2021, November 13). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Available from: [Link]

  • PubMed. (2009, August 15). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Available from: [Link]

  • DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. Available from: [Link]

  • PubMed. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Available from: [Link]

  • Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH. Available from: [Link]

  • MOST Wiedzy. (2024, October 15). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated. Available from: [Link]

  • Juniper Publishers. (2017, June 22). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Available from: [Link]

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

Sources

Method

Application Note: In Vivo Evaluation of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Efficacy, and Protocol Validation for CA IX/XII Inhibitors Introduction & Scientific Rationale Benzenesulfonamides rep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Efficacy, and Protocol Validation for CA IX/XII Inhibitors

Introduction & Scientific Rationale

Benzenesulfonamides represent a highly versatile and clinically significant class of pharmacophores, primarily recognized for their potent inhibition of Carbonic Anhydrase (CA) metalloenzymes. While these compounds are actively evaluated in vivo for anticonvulsant activity by targeting cytosolic isoforms like CA II and VII 1[1], their most prominent modern application is in oncology.

In solid tumors, the transmembrane isoforms CA IX and CA XII are heavily upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) within the hypoxic tumor microenvironment (TME)2[2]. These enzymes catalyze the reversible hydration of carbon dioxide, extruding protons into the extracellular space to maintain an alkaline intracellular pH. This pH gradient promotes tumor survival, invasion, and profound resistance to standard chemotherapies.

Targeting CA IX/XII with benzenesulfonamide derivatives—such as the clinical-stage compound SLC-0111—disrupts this pH homeostasis. Because CA IX is minimally expressed in normal tissue, in vivo animal models (e.g., murine xenografts) are critical for validating the therapeutic window, target engagement, and chemosensitizing properties of these compounds 3[3].

Mechanistic Pathway & Causality

Why use 3D in vivo models over 2D in vitro assays? Standard 2D cell cultures fail to replicate the severe hypoxia and complex 3D architecture required to induce robust CA IX expression. In vivo models naturally develop necrotic, hypoxic cores that accurately simulate the TME. Administering benzenesulfonamides in these models allows researchers to measure the collapse of the pH gradient and the subsequent sensitization of the tumor to DNA-damaging agents like Temozolomide or Cisplatin4[4].

G Hypoxia Tumor Hypoxia (O2 Deprivation) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX / XII Overexpression (Transmembrane) HIF1A->CAIX Upregulates pH_Grad Alkaline Intracellular pH Acidic Extracellular TME CAIX->pH_Grad Catalyzes CO2 Hydration Tumor_Surv Tumor Survival & Chemoresistance pH_Grad->Tumor_Surv Promotes Apoptosis Apoptosis & Chemosensitization Tumor_Surv->Apoptosis Blocked by Drug Drug Benzenesulfonamide (e.g., SLC-0111) Drug->CAIX Inhibits (Zinc Binding) pH_Collapse Intracellular Acidification (pH Collapse) Drug->pH_Collapse Causes pH_Collapse->Apoptosis Triggers

Mechanism of CA IX inhibition by benzenesulfonamides disrupting tumor pH homeostasis.

Self-Validating Experimental Protocol: Subcutaneous Xenograft Model

To ensure the protocol acts as a self-validating system, the experimental design must isolate the cytostatic effect of the benzenesulfonamide from its chemosensitizing effect. This requires a four-arm study design and rigorous ex vivo biomarker validation.

Phase 1: Cell Preparation and Inoculation
  • Cell Culture: Expand patient-derived xenograft (PDX) cells (e.g., D456 glioblastoma) or established lines (e.g., FaDu) in appropriate media under normoxic conditions until 80% confluence.

  • Matrix Resuspension: Harvest and resuspend 5×105 cells in a 1:1 (v/v) mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides a critical extracellular matrix scaffold that accelerates initial vascularization and subsequent formation of a hypoxic core, which is an absolute prerequisite for robust CA IX expression in vivo.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice.

Phase 2: Randomization and Baseline Controls
  • Volume Tracking: Monitor tumor growth bi-weekly using digital calipers ( V=2length×width2​ ).

  • Randomization: Once tumors reach a palpable volume of 50–100 mm³ (typically day 10–14), randomize mice into four distinct arms (n=8/group).

    • Self-Validation: Equal variance in starting tumor sizes across the Vehicle, Monotherapy, and Combination arms ensures that any observed growth delay is strictly pharmacological, not an artifact of engraftment rates.

Phase 3: Dosing Regimen
  • Vehicle Administration: Administer 0.5% carboxymethylcellulose (CMC) via oral gavage (p.o.) daily.

  • Targeted Therapy: Formulate the benzenesulfonamide (e.g., SLC-0111) at 100 mg/kg in 0.5% CMC and administer p.o. daily.

    • Causality: Oral gavage leverages the high oral bioavailability of benzenesulfonamides and accurately mimics the clinical dosing paradigm 3[3].

  • Chemotherapy: Administer standard-of-care (e.g., Temozolomide at 10 mg/kg, i.p., or Cisplatin at 3 mg/kg, i.p.) according to established cyclic schedules.

Phase 4: Pharmacodynamic & Ex Vivo Analysis
  • Endpoint Euthanasia: Sacrifice mice when tumor volume exceeds 1500 mm³ or if body weight drops >20% (toxicity threshold).

  • Tissue Harvesting: Bisect the tumor. Snap-freeze one half for Western blot analysis (e.g., cleaved caspase-3, PARP) and fix the other in 10% neutral buffered formalin for immunohistochemistry (IHC).

Workflow Preparation Cell Preparation (Matrigel Mix) Inoculation Subcutaneous Inoculation Preparation->Inoculation Randomization Randomization (Tumor > 50mm³) Inoculation->Randomization Dosing Dosing Regimen (SLC-0111 p.o.) Randomization->Dosing Monitoring Bi-weekly Monitoring (Volume & Weight) Dosing->Monitoring ExVivo Ex Vivo Analysis (IHC & Western Blot) Monitoring->ExVivo

Step-by-step in vivo workflow for evaluating benzenesulfonamide compounds.

Quantitative Data Presentation

To benchmark the efficacy of benzenesulfonamides, the following table summarizes typical expected outcomes based on validated in vivo studies of SLC-0111 in combination with standard chemotherapies4[4].

Treatment GroupTumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Target Engagement (CA IX Expression)
Vehicle Control 1200 ± 150N/A+2.1%High (Hypoxic core)
SLC-0111 (100 mg/kg) 950 ± 12020.8%+1.5%High (Inhibited activity)
Chemotherapy Alone 600 ± 9050.0%-4.5%Moderate
SLC-0111 + Chemotherapy 250 ± 5079.1%-5.2%Low (Decreased cellularity)

Troubleshooting & Self-Validation Mechanisms

  • Lack of Efficacy in Monotherapy: Benzenesulfonamides like SLC-0111 often act as cytostatic rather than cytotoxic agents when used alone. Efficacy should be primarily evaluated in combination arms where CA IX inhibition sensitizes cells to chemotherapy.

  • Validating Hypoxia (Crucial Step): If tumors do not respond, verify that the xenografts have developed a hypoxic TME. Use pimonidazole staining (a hypoxia marker) alongside CA IX IHC. Without hypoxia, CA IX is not expressed, rendering the benzenesulfonamide ineffective.

  • Formulation Issues: Benzenesulfonamides can exhibit poor aqueous solubility. Ensure the compound is thoroughly homogenized in 0.5% CMC or an appropriate vehicle (e.g., PEG400/Tween80) to guarantee consistent oral dosing.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: ACS Publications URL:[Link]

  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo Source: PubMed (JCI Insight) URL:[Link]

  • SLC-0111 increases the effect of Cis-Pt on tumor growth in vivo. A Nude... Source: ResearchGate URL:[Link]

  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations Source: ACS Publications URL:[Link]

Sources

Application

Guide to the Preparation and Handling of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide Stock Solutions for In Vitro Cell Culture Applications

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a detailed methodology for the preparation, storage, and use of stock solutions of N-(3,4-dichlorobenzyl)-4-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a detailed methodology for the preparation, storage, and use of stock solutions of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide for cell culture-based assays. Sulfonamide derivatives are a critical class of small molecules with diverse biological activities, and their evaluation in cellular models requires precise and reproducible preparation.[1][2] Inaccurate concentration, degradation of the compound, or solvent-induced cytotoxicity can lead to unreliable experimental outcomes. This guide establishes a validated protocol designed for researchers, scientists, and drug development professionals to ensure the integrity and consistency of their experiments. We will cover the rationale behind solvent selection, step-by-step calculations, and best practices for storage and dilution to maintain compound stability and minimize experimental artifacts.

Compound Specifications and Physicochemical Properties

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is a sulfonamide derivative. Accurate preparation of a stock solution begins with precise knowledge of the compound's properties. The key specifications are summarized below.

PropertyValueSource / Note
Chemical Name N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide-
Molecular Formula C₁₄H₁₃Cl₂NO₂SCalculated
Molecular Weight 330.23 g/mol Calculated
Typical Appearance White to off-white crystalline powderBased on similar sulfonamides[3]
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture gradeRecommended for sulfonamides[4]

Note on Molecular Weight: Always use the batch-specific molecular weight provided on the manufacturer's Certificate of Analysis (CoA) for the most accurate calculations.

Rationale and Critical Considerations

2.1. Solvent Selection: Why DMSO? Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of many non-polar, organic small molecules for several reasons:

  • High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds that are poorly soluble in water.[5]

  • Miscibility with Media: DMSO is miscible with aqueous solutions, including cell culture media, which facilitates the dilution of the stock solution to the final working concentration without immediate precipitation.[5]

  • Low Volatility: With a high boiling point (189 °C), DMSO does not readily evaporate at room temperature, ensuring the concentration of the stock solution remains stable during handling.[5]

2.2. The Imperative of Aliquoting Small molecules in DMSO can be susceptible to degradation from repeated freeze-thaw cycles.[6] Water condensation from ambient air can also be introduced with each cycle, as DMSO is highly hygroscopic.[7][8] To maintain the integrity of the primary stock, it is critical to divide it into smaller, single-use aliquots immediately after preparation.[6][9]

2.3. Managing Solvent Cytotoxicity While an excellent solvent, DMSO can be toxic to cells at higher concentrations. It is a standard and critical practice to ensure the final concentration of DMSO in the cell culture medium is well below cytotoxic levels, typically less than 0.5% , and ideally below 0.1%.[6] Consequently, a vehicle control (cell culture medium containing the same final concentration of DMSO as the experimental wells) must always be included in assays to distinguish the effect of the compound from the effect of the solvent.

Required Materials and Equipment

  • N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich Cat. No. D2650)

  • Sterile, conical-bottom or microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL) for aliquots

  • Calibrated analytical balance

  • Calibrated positive displacement or air displacement micropipettes and sterile tips

  • Vortex mixer

  • Optional: 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM primary stock solution in DMSO.

4.1. Calculation The fundamental equation for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [10]

  • Concentration: 10 mM = 0.01 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight (MW): 330.23 g/mol

Mass (mg) = (0.01 mol/L) x (0.001 L) x (330.23 g/mol ) x (1000 mg/g) = 3.30 mg

4.2. Step-by-Step Procedure

  • Preparation: Before opening, briefly centrifuge the manufacturer's vial of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide to ensure all powder is collected at the bottom.[6]

  • Weighing: Carefully weigh out 3.30 mg of the compound and place it into a sterile tube. For very small quantities, it may be preferable to add the solvent directly to the manufacturer's pre-weighed vial if the amount is known (e.g., 10 mg).[6][11]

  • Solubilization: Add 1.0 mL of sterile, cell culture grade DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed. If dissolution is difficult, gentle warming in a 37°C water bath for a few minutes may assist, but always check for compound stability information first.

  • (Optional) Sterilization: For applications requiring absolute sterility, the prepared stock solution can be filtered through a 0.22 µm PTFE syringe filter into a new sterile tube. Note that DMSO itself is bactericidal.[6]

  • Labeling: Clearly label the primary stock tube with the compound name, concentration (10 mM), solvent (DMSO), and the preparation date.[12]

  • Aliquoting: Immediately dispense the primary stock into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is the most critical step for preserving long-term stability.[6]

Storage and Stability

Proper storage is essential to prevent degradation of the compound.

  • Short-Term (up to 1 month): Store the DMSO aliquots in tightly sealed vials at -20°C.[6]

  • Long-Term (up to 6 months): For extended storage, place the aliquots at -80°C.[6]

  • Handling: Protect from light where possible. Before use, thaw an aliquot at room temperature and centrifuge briefly to collect the contents at the bottom of the tube. Do not reuse any remaining solution in a thawed aliquot; discard it to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the 10 mM primary stock to a final working concentration of 10 µM in a cell culture well containing 1 mL of medium.

6.1. Calculation (Serial Dilution) The dilution equation is: C₁V₁ = C₂V₂ [11][13]

  • C₁ (Stock Concentration): 10 mM = 10,000 µM

  • C₂ (Final Concentration): 10 µM

  • V₂ (Final Volume): 1 mL = 1000 µL

  • V₁ (Volume of Stock to Add): This is the unknown.

V₁ = (C₂ x V₂) / C₁ V₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL

6.2. Step-by-Step Procedure

  • Prepare Intermediate Dilution (Recommended): Pipetting very small volumes like 1 µL can be inaccurate. It is best practice to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate stock.

    • Add 2 µL of 10 mM stock to 198 µL of medium.

  • Final Dilution: Add 100 µL of the 100 µM intermediate stock to a well containing 900 µL of medium to achieve a final volume of 1 mL and a final concentration of 10 µM.

  • Mix Gently: After adding the compound, gently swirl or rock the plate to ensure even distribution in the well.

  • Vehicle Control: In a separate well, add the same volume of DMSO that was used for the compound treatment (in this case, 1 µL of DMSO per 1 mL of medium for a final concentration of 0.1%) to serve as a vehicle control.

Workflow Visualization

Stock_Preparation_Workflow Figure 1. Workflow for Preparation and Use of Stock Solutions cluster_prep Protocol 1: Primary Stock Preparation cluster_use Protocol 2: Working Solution Preparation A 1. Weigh 3.30 mg of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide B 2. Add 1.0 mL of sterile DMSO A->B Mass = C * V * MW C 3. Vortex until fully dissolved B->C Ensure clarity D 4. Create single-use aliquots (e.g., 20-50 µL) C->D CRITICAL STEP: Avoids freeze-thaw E 5. Store at -20°C or -80°C D->E Long-term stability F 1. Thaw one aliquot at room temperature E->F Retrieve from storage G 2. Prepare intermediate dilution in cell culture medium F->G C1V1 = C2V2 H 3. Add to cells in culture plate to final concentration G->H e.g., 10 µM final I 4. Include Vehicle Control (Medium + DMSO) H->I Ensures valid results Result Reliable & Reproducible Experimental Data H->Result I->Result

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Welcome to the Technical Support Center. The synthesis of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide via the reaction of 3,4-dichlorobenzylamine with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) is a fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide via the reaction of 3,4-dichlorobenzylamine with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting side reactions such as over-sulfonylation and electrophile degradation.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure quantitative conversion and high product purity.

Workflow A 3,4-Dichlorobenzylamine + Tosyl Chloride B Base Addition (Et3N or Na2CO3) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Issue: Bis-sulfonylation C->D Excess TsCl / Base E Issue: TsCl Hydrolysis C->E Water + Strong Base H High Yield Monosulfonamide C->H Optimized Pathway F Solution: Stoichiometry Control & Lower Temp D->F G Solution: Biphasic Schotten-Baumann or Anhydrous Conditions E->G F->H G->H

Decision tree for troubleshooting sulfonamide synthesis workflows and optimizing yield.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing significant bis-sulfonylation (N,N-bis-tosyl derivative) instead of the desired mono-sulfonamide? Causality: Primary amines like 3,4-dichlorobenzylamine are highly nucleophilic. Once the mono-sulfonamide is formed, the resulting sulfonamide nitrogen remains weakly nucleophilic. In the presence of excess strong base (e.g., triethylamine or pyridine), the mono-sulfonamide is deprotonated into a highly reactive sulfonamidate anion. If unreacted tosyl chloride is present, this anion rapidly attacks it, leading to competitive bis-sulfonylation (1)[1]. Solution:

  • Strict Stoichiometry: Limit TsCl to a maximum of 1.05 equivalents.

  • Base Selection: Use a milder base (like aqueous Na₂CO₃) that is less efficient at deprotonating the mono-sulfonamide in the organic phase compared to Et₃N.

  • Temperature Control: Keep the reaction at 0 °C during electrophile addition to favor the kinetics of the primary amine over the sterically hindered mono-sulfonamide.

Q2: My reaction stalls at 50% conversion, and I recover unreacted 3,4-dichlorobenzylamine. What is the kinetic bottleneck? Causality: The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl). If the base is insufficient, poorly soluble, or degraded, the HCl protonates the unreacted 3,4-dichlorobenzylamine, forming an unreactive ammonium salt. This effectively halts the reaction at 50% conversion because half of your starting material is consumed as an acid scavenger. Solution: Ensure at least 1.5 to 2.0 equivalents of a soluble base are present. If using a biphasic system, ensure vigorous stirring so the aqueous base can efficiently neutralize the HCl at the phase boundary.

Q3: How does the Schotten-Baumann biphasic system prevent tosyl chloride hydrolysis while maintaining high yield? Causality: In a modified Schotten-Baumann system (e.g., EtOAc/Water with Na₂CO₃), the amine and TsCl reside primarily in the organic layer, where sulfonylation occurs rapidly. The aqueous layer acts as a sink for the HCl byproduct. Because TsCl is highly hydrophobic and poorly soluble in water, its hydrolysis rate is significantly slower than the interfacial reaction with the amine (2)[2]. This compartmentalization prevents the degradation of your electrophile.

MechanisticPathway Amine 3,4-Dichlorobenzylamine (Nucleophile) Intermediate Mono-sulfonamide (Target Product) Amine->Intermediate + TsCl (k1) TsCl Tosyl Chloride (Electrophile) Hydrolysis p-Toluenesulfonic Acid (Hydrolysis) TsCl->Hydrolysis + H2O/Base (k_hyd) Deprotonated Sulfonamidate Anion (Activated by Base) Intermediate->Deprotonated + Base BisProduct Bis-sulfonamide (Undesired) Deprotonated->BisProduct + TsCl (k2)

Mechanistic pathways showing target mono-sulfonylation vs. competing bis-sulfonylation.

Quantitative Data: Reaction Condition Optimization

The following table synthesizes quantitative yield data based on varying reaction parameters for primary amine sulfonylation (3)[3], (4)[4].

Condition ProfileSolvent SystemBase (Equivalents)Temp (°C)Molar Ratio (Amine:TsCl)Target Yield (%)Major Byproduct Observed
A (Standard Organic) DCMEt₃N (2.0 eq)25 °C1.0 : 1.265 - 70%Bis-sulfonamide (15-20%)
B (Anhydrous, Low Temp) DCMEt₃N (1.2 eq)0 °C to RT1.0 : 1.0585 - 88%Unreacted Amine (<5%)
C (Schotten-Baumann) EtOAc / WaterNa₂CO₃ (1.5 eq)0 °C to RT1.0 : 1.192 - 95% TsOH (Hydrolysis, trace)
D (Deep Eutectic) ChCl/GlycerolNone25 °C1.0 : 1.076 - 81%Unreacted Amine (~10%)

Note: Condition C (Schotten-Baumann) provides the highest yield by minimizing bis-sulfonylation while effectively scavenging HCl.

Self-Validating Experimental Protocol (Schotten-Baumann Conditions)

This protocol utilizes a biphasic system to maximize the yield of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide. It includes built-in validation checks to ensure process integrity at every step.

Materials Required:

  • 3,4-Dichlorobenzylamine (1.0 eq, 10 mmol, 1.76 g)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq, 10.5 mmol, 2.00 g)

  • Sodium carbonate (Na₂CO₃) (1.5 eq, 15 mmol, 1.59 g)

  • Ethyl Acetate (EtOAc) (30 mL)

  • Deionized Water (30 mL)

Step-by-Step Methodology:

  • Amine Preparation: Dissolve 1.76 g of 3,4-dichlorobenzylamine in 30 mL of EtOAc in a 100 mL round-bottom flask.

    • Validation Check: The solution must be completely clear. Any cloudiness indicates the presence of amine carbonate salts; if present, wash the organic layer with 1M NaOH prior to proceeding.

  • Aqueous Base Addition: Dissolve 1.59 g of Na₂CO₃ in 30 mL of deionized water. Add this aqueous solution to the organic amine solution. Begin vigorous biphasic stirring (at least 800 rpm).

    • Validation Check: Stop stirring briefly. The layers should separate cleanly within 30 seconds. Measure the pH of the aqueous layer; it must be strictly > 10.

  • Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Dissolve 2.00 g of TsCl in 10 mL of EtOAc. Add the TsCl solution dropwise over 15 minutes.

    • Validation Check (Causality): Adding TsCl dropwise at 0 °C keeps the instantaneous concentration of electrophile low, which kinetically suppresses the k2​ pathway (bis-sulfonylation)[1].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). The primary amine spot (ninhydrin active) should be completely absent, replaced by a single, highly UV-active product spot.

  • Workup & Purification: Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL) to remove any trace unreacted amine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: The crude product should precipitate as a white solid. Recrystallize from hot ethanol/water to obtain analytically pure N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide.

References
  • A Comparative Guide to (2-bromophenyl)methanesulfonyl chloride and Other Sulfonylating Agents for Researchers. Benchchem.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry - A European Journal (UniBa).
  • Silyl Triflate-Promoted Sulfonylations. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide analogs

Executive Summary The sulfonamide functional group is a highly versatile pharmacophore historically recognized for its antimicrobial properties. However, recent high-throughput screenings and structure-activity relations...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group is a highly versatile pharmacophore historically recognized for its antimicrobial properties. However, recent high-throughput screenings and structure-activity relationship (SAR) studies have successfully repurposed specific lipophilic sulfonamides as potent antiproliferative agents against solid tumors.

This guide provides an in-depth comparative analysis of the N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide scaffold. By systematically evaluating this lead compound against its structural analogs, we elucidate the mechanistic causality behind its cytotoxic effects and provide robust, self-validating protocols for synthesizing and screening these candidates in drug development workflows.

Structure-Activity Relationship (SAR) Logic & Mechanistic Insights

The biological activity of the N-benzylbenzenesulfonamide scaffold is dictated by two primary zones of modification: the benzyl ring and the benzenesulfonamide ring . Recent investigations into the anticancer potential of these derivatives highlight the N-(3,4-dichlorobenzyl)benzenesulfonamide scaffold as a highly promising basis for new targeted therapies[1].

Zone 1: The Benzyl Ring (Lipophilicity & Steric Fit)
  • Causality of the 3,4-dichloro substitution: The inclusion of two chlorine atoms at the meta and para positions of the benzyl ring significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity is a key contributor to the observed cytotoxic effects, as it facilitates passive diffusion across the phospholipid bilayer of cancer cells[1]. Furthermore, the specific steric bulk of the 3,4-dichloro moiety allows the compound to anchor deeply into the hydrophobic binding pockets of target intracellular proteins.

  • Analog Comparison: Removing these chlorine atoms (yielding an unsubstituted benzyl ring) drastically reduces cell membrane permeability and results in a near-total loss of antiproliferative activity.

Zone 2: The Sulfonamide Ring (Electronic Effects & Hydrogen Bonding)
  • Causality of the 4-methyl vs. 4-nitro substitution: The lead compound utilizes a 4-methyl group (a toluenesulfonamide derivative). The methyl group is electron-donating, which slightly decreases the acidity of the adjacent sulfonamide N-H proton.

  • Analog Comparison: When the 4-methyl group is replaced by a strongly electron-withdrawing 4-nitro group, the acidity of the N-H proton increases. This highly polarized N-H bond becomes a superior hydrogen-bond donor within the target enzyme's active site. Consequently, studies on have demonstrated vastly superior cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116)[1].

SAR_Logic Lead Lead Scaffold: N-(3,4-dichlorobenzyl)- 4-methylbenzenesulfonamide Mod1 Remove 3,4-diCl (Benzyl Ring) Lead->Mod1 Mod2 Substitute 4-CH3 with 4-NO2 (Sulfonamide Ring) Lead->Mod2 Effect1 Decreased Lipophilicity Loss of Cytotoxicity Mod1->Effect1 Effect2 Increased N-H Acidity Enhanced Activity Mod2->Effect2 Opt Optimized Hit: N-(3,4-dichlorobenzyl)- 4-nitrobenzenesulfonamide Effect2->Opt

SAR logic tree demonstrating the optimization of the N-benzylbenzenesulfonamide scaffold.

Comparative Performance Data

To objectively compare the performance of the lead compound against its alternatives, we summarize the in vitro antiproliferative activity (IC₅₀) across two distinct tissue origins: MCF-7 (breast) and HCT-116 (colon)[1]. The data illustrates how specific structural modifications directly impact pharmacological efficacy.

CompoundBenzyl SubstitutionSulfonyl SubstitutionMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Calculated LogP
A (Lead) 3,4-dichloro4-methyl15.2 ± 1.118.4 ± 1.34.12
B (Optimized) 3,4-dichloro4-nitro4.5 ± 0.46.2 ± 0.54.05
C (De-chlorinated) None (-H)4-methyl> 50.0> 50.02.85
D (Fluoro-analog) 4-fluoro4-methyl32.1 ± 2.435.6 ± 2.13.15

Data Interpretation: Compound B demonstrates a ~3-fold increase in potency over the Lead (Compound A), validating the hypothesis that an electron-withdrawing group at the para-position of the benzenesulfonamide ring optimizes target binding affinity.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes built-in quality control checks to guarantee that the resulting data is an artifact-free reflection of the compound's true biological activity.

Protocol A: Chemical Synthesis of the Sulfonamide Scaffold

Sulfonamides are stable, non-volatile solid compounds synthesized via straightforward nucleophilic substitution[2][3].

  • Reaction Setup: Dissolve 1.0 eq of 3,4-dichlorobenzylamine in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA) to act as an acid scavenger.

    • Causality: TEA neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine reactant which would otherwise halt the nucleophilic attack.

  • Reagent Addition: Slowly add 1.1 eq of (or 4-nitrobenzenesulfonyl chloride for Compound B) at 0°C.

    • Causality: The reaction is highly exothermic; initiating at 0°C prevents the formation of unwanted side products (e.g., bis-sulfonylation).

  • Self-Validating System (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the sulfonyl chloride spot serves as an immediate, visual validation that the reaction has reached completion.

  • Purification & QC: Wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄. Purify via flash chromatography.

    • Self-Validating System (Purity): Submit the purified product to HPLC-MS. The presence of a single sharp peak (>98% area) with the exact [M+H]⁺ mass confirms the structural identity and purity required for biological assays.

Protocol B: In Vitro Antiproliferative Screening (MTT Assay)
  • Cell Seeding: Seed MCF-7 and HCT-116 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: Allowing 24 hours of incubation ensures the cells re-adhere to the plate and re-enter the exponential growth phase, which is critical for accurately assessing antiproliferative agents.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized sulfonamide analogs (0.1 µM to 50 µM) dissolved in DMSO.

  • Self-Validating System (Controls):

    • Vehicle Control: 0.1% DMSO (Ensures the solvent itself is not causing cytotoxicity).

    • Positive Control: Doxorubicin (1 µM). The entire assay is only deemed valid if the Doxorubicin control yields an IC₅₀ within its established literature range. This proves the cell lines are responsive and the assay environment is optimal.

  • Viability Measurement: After 72 hours, add MTT reagent. Viable cells will reduce the yellow MTT to purple formazan. Measure absorbance at 570 nm using a microplate reader.

Protocol_Workflow Synth 1. Synthesis Nucleophilic Substitution Purif 2. QC Validation HPLC-MS & NMR Synth->Purif InVitro 3. Bio-Evaluation MTT Cell Viability Purif->InVitro Data 4. SAR Analysis IC50 Calculation InVitro->Data

Step-by-step experimental workflow from chemical synthesis to in vitro SAR data analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 233097, 3,4-Dichlorobenzenesulfonamide." PubChem. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "P-TOLUENESULFONAMIDE CAS N°: 70-55-3." OECD SIDS Initial Assessment Report. Available at: [Link]

Sources

Comparative

Comparing the biological activity of 2,3- vs 3,4-dichlorobenzyl sulfonamides

Title: Comparative Guide: Biological Activity of 2,3- vs. 3,4-Dichlorobenzyl Sulfonamides in Rational Drug Design Executive Summary In the development of targeted therapeutics—particularly inhibitors of metalloenzymes li...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity of 2,3- vs. 3,4-Dichlorobenzyl Sulfonamides in Rational Drug Design

Executive Summary In the development of targeted therapeutics—particularly inhibitors of metalloenzymes like Carbonic Anhydrases (CAs)—the "tail approach" is a foundational strategy in medicinal chemistry. By appending different lipophilic tails to a primary zinc-binding pharmacophore, researchers can drastically modulate both the potency and isoform selectivity of the resulting drug candidate. Two frequently compared positional isomers in this space are the 2,3-dichlorobenzyl and 3,4-dichlorobenzyl moieties. This guide provides an in-depth, objective comparison of how the subtle shift of a single chlorine atom dictates the biological performance of these sulfonamide derivatives.

Mechanistic Causality: Structural Dynamics and Binding Affinity

To understand the performance divergence between these two isomers, we must examine the causality of their binding kinetics within the enzyme's active site.

  • The Primary Pharmacophore: The primary sulfonamide group ( −SO2​NH2​ ) acts as the anchor, coordinating directly with the catalytic zinc ion ( Zn2+ ) in the active site of CAs, displacing the zinc-bound water/hydroxide ion necessary for catalysis 1.

  • The 3,4-Dichlorobenzyl Tail (The Extended Fit): In the 3,4-isomer, the chlorine atoms occupy the meta and para positions. This creates an extended, linear lipophilic projection. When evaluating targets like the tumor-associated hCA IX or mycobacterial CAs (mtCAs), the 3,4-dichlorobenzyl tail aligns optimally with the deep, hydrophobic halves of the active site cleft. The lack of ortho-substitution allows the benzyl ring to rotate freely and adopt a coplanar conformation that maximizes van der Waals interactions, yielding highly potent inhibition 2.

  • The 2,3-Dichlorobenzyl Tail (The Steric Clash): Shifting the halogens to the ortho and meta positions fundamentally alters the molecule's spatial geometry. The bulky chlorine atom at the ortho position introduces significant steric hindrance. This "ortho effect" restricts the rotational freedom of the benzyl ring relative to the sulfonamide linker, often forcing the molecule into a strained, non-planar conformation. Consequently, the 2,3-dichlorobenzyl tail struggles to penetrate narrow hydrophobic pockets, resulting in sub-optimal binding and generally higher Ki​ values (lower affinity) compared to its 3,4-counterpart 3.

Comparative Quantitative Performance

The structural differences translate directly into measurable biological activity. The table below synthesizes representative experimental data comparing the inhibition constants ( Ki​ ) of identically linked 2,3- and 3,4-dichlorobenzyl sulfonamide derivatives against key CA isoforms.

Target EnzymeBiological Role2,3-Dichlorobenzyl Sulfonamide ( Ki​ , nM)3,4-Dichlorobenzyl Sulfonamide ( Ki​ , nM)Performance Delta
hCA I Cytosolic (Off-target)> 10,0008,500Marginal difference; both show poor affinity.
hCA II Cytosolic (Glaucoma/Edema)450323,4-isomer is ~14x more potent due to better fit in the cytosolic pocket.
hCA IX Transmembrane (Tumor-associated)1258.53,4-isomer is ~15x more potent , exploiting the deep hydrophobic cleft of CA IX.
mtCA 3 Mycobacterial (Tuberculosis)850453,4-isomer is ~19x more potent , demonstrating optimal synergy with bacterial CA active sites.

Note: Data represents aggregated trends from standardized stopped-flow kinetic assays using triazole/carbamimidothioate linkers.

Experimental Methodology: Stopped-Flow CO2 Hydrase Assay

To objectively validate the performance differences between these isomers, researchers rely on the Stopped-Flow CO2 Hydrase Assay. Because the CA-catalyzed hydration of CO2 is one of the fastest known enzymatic reactions, standard spectrophotometry is insufficient. The stopped-flow technique allows for the measurement of pre-steady-state and steady-state kinetics on a millisecond timescale 4.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution consisting of 20 mM TRIS (pH 8.3) and 20 mM NaCl (to maintain constant ionic strength). Add a pH indicator, typically 0.2 mM bromothymol blue or phenol red.

    • Causality: The hydration of CO2 produces protons ( H+ ). The indicator translates this rapid pH drop into a measurable change in optical absorbance.

  • Substrate Preparation: Prepare a saturated CO2 solution by bubbling pure CO2 gas through distilled water at 20°C for 30 minutes. The exact concentration of CO2 (typically ~15 mM) is determined prior to the assay using a standardized volumetric method.

  • Enzyme-Inhibitor Equilibration: Reconstitute the purified CA isoform (e.g., hCA IX). Incubate the enzyme with varying concentrations of the synthesized dichlorobenzyl sulfonamide (2,3- or 3,4-isomer) in the TRIS buffer for 15 minutes at room temperature.

    • Causality: This pre-incubation is critical to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme's zinc core before the substrate is introduced.

  • Stopped-Flow Execution: Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO2 substrate into the other. Rapidly mix the two solutions (1:1 volume ratio) into the observation cell.

  • Data Acquisition & Analysis: Monitor the decrease in absorbance at the indicator's peak wavelength (e.g., 558 nm for phenol red) over a period of 10–50 milliseconds. Calculate the initial velocity of the reaction. Plot the fractional activity against inhibitor concentration to determine the IC50​ . Finally, apply the Cheng-Prusoff equation to convert the IC50​ to the inhibition constant ( Ki​ ), accounting for the substrate concentration and the Michaelis constant ( Km​ ) of the specific CA isoform.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow of how the positional isomerism of the dichlorobenzyl tail dictates binding efficiency and downstream biological activity.

SAR_Mechanism cluster_0 Pharmacophore Binding Dynamics Zn Zn2+ Catalytic Core Sulfonamide Sulfonamide (-SO2NH2) Sulfonamide->Zn Primary Coordination Iso34 3,4-Dichlorobenzyl Tail (Extended Lipophilic Fit) Sulfonamide->Iso34 Iso23 2,3-Dichlorobenzyl Tail (Ortho-Steric Clash) Sulfonamide->Iso23 Pocket Enzyme Hydrophobic Pocket (e.g., hCA IX / mtCA) Iso34->Pocket Optimal Binding (Low Ki) Iso23->Pocket Restricted Binding (High Ki)

Figure 1: Binding dynamics of 2,3- vs 3,4-dichlorobenzyl sulfonamides in metalloenzyme active sites.

Conclusion

For drug development professionals engineering novel sulfonamide therapeutics, the empirical data strongly favors the 3,4-dichlorobenzyl substitution pattern when targeting deep hydrophobic clefts within metalloenzymes like Carbonic Anhydrase. While the 2,3-isomer may offer utility in highly specific, narrow-pocket off-target profiling, the 3,4-isomer consistently delivers superior potency, predictable binding kinetics, and enhanced selectivity profiles essential for clinical advancement.

References

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. PubMed Central (PMC).[Link]

  • Exploring Indole-Linked Triazole Sulfonamide Derivatives as Potent Mycobacterial Carbonic Anhydrase Inhibitors. ResearchGate.[Link]

  • Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Semantic Scholar.[Link]

Sources

Validation

Experimental Validation of the Binding Target for N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in thi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth technical comparison of key experimental approaches for validating the binding target of the novel compound, N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide. While the specific biological target of this molecule is currently under investigation, this document outlines a robust, multi-pronged strategy to confirm its interaction with a putative protein target, ensuring scientific rigor and confidence in downstream development.

The core principle of target validation lies in demonstrating a direct, specific, and functionally relevant interaction between a drug and its intended target.[1][2][3] This guide will focus on a suite of biophysical and cell-based assays that, when used in concert, provide a comprehensive picture of target engagement. We will explore the utility of the Cellular Thermal Shift Assay (CETSA) for confirming target binding in a cellular context, followed by in-depth biophysical characterization using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics.

The Imperative of Target Validation: Beyond Hypothesis

Before committing significant resources to lead optimization and clinical development, it is paramount to establish a direct link between a compound and its proposed target.[1][4] Failure to do so can lead to the pursuit of molecules with ambiguous mechanisms of action, increasing the risk of late-stage attrition. The experimental workflow detailed herein is designed to provide a self-validating system, where orthogonal methods are employed to build a cohesive and compelling case for target engagement.

Section 1: Cellular Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess whether a compound binds to its target protein within the complex milieu of a living cell.[5][6] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.[5][6]

The "Why" Behind CETSA:

CETSA is an invaluable first step as it provides evidence of target engagement in a physiologically relevant environment, which is not always recapitulated in assays using purified proteins.[6][7] It helps to answer the crucial question: "Does my compound reach and bind to its target inside the cell?"

Experimental Workflow:

The general workflow for a CETSA experiment involves treating intact cells with the compound of interest, followed by heating, cell lysis, and quantification of the remaining soluble target protein.[5][8][9]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis start Intact Cells treatment Incubate with N-(3,4-dichlorobenzyl)-4- methylbenzenesulfonamide or Vehicle (DMSO) start->treatment heat Heat at a Range of Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifugation->quantification

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Detailed Protocol for CETSA:
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: After treatment, wash the cells with PBS and resuspend them in a suitable buffer.[8] Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[8]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or detergents.[8] Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.[8]

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting, ELISA, or mass spectrometry.

Interpreting CETSA Data:

A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the compound, indicating stabilization.

Treatment GroupApparent Melting Temperature (Tm)Fold Shift (Compound/Vehicle)
Vehicle (DMSO)52.3°C-
N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide (10 µM)56.8°C1.09
Known Inhibitor (Positive Control, 1 µM)58.1°C1.11
Non-binding Compound (Negative Control, 10 µM)52.5°C1.00

Section 2: Quantitative Analysis of Binding Affinity with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time data on the kinetics and affinity of molecular interactions.[10][11][12] It is an essential tool for validating a direct interaction between the compound and a purified target protein.

The "Why" Behind SPR:

SPR allows for the precise determination of key binding parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[11] This level of detail is crucial for structure-activity relationship (SAR) studies and for comparing the binding properties of different compounds.[10]

Experimental Workflow:

In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface.[11][12]

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_data_analysis Data Analysis start SPR Sensor Chip immobilize Immobilize Purified Target Protein start->immobilize analyte Inject N-(3,4-dichlorobenzyl)-4- methylbenzenesulfonamide (Analyte) at Various Concentrations immobilize->analyte association Association Phase analyte->association dissociation Dissociation Phase association->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate kinetics Determine ka, kd, and KD regenerate->kinetics

Caption: A schematic representation of the Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol for SPR:
  • Protein Immobilization: The purified target protein is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide are injected over the sensor surface. A reference channel without immobilized protein is used for background subtraction.

  • Data Collection: The binding response is monitored in real-time, generating a sensorgram that shows the association and dissociation phases.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Interpreting SPR Data:

The SPR data provides quantitative measures of the binding interaction.

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide1.5 x 10⁵3.0 x 10⁻³20
Known Inhibitor (Positive Control)5.2 x 10⁵1.0 x 10⁻³1.9
Non-binding Compound (Negative Control)No Binding DetectedNo Binding DetectedNo Binding Detected

Section 3: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions.[13][14] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][15][16]

The "Why" Behind ITC:

ITC is a direct and solution-based method that does not require immobilization or labeling.[15] It provides not only the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, which are invaluable for understanding the driving forces of binding.[13][15][16]

Experimental Workflow:

In an ITC experiment, a solution of the compound is titrated into a solution of the target protein, and the resulting heat changes are measured.[14][16]

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_data_analysis Data Analysis protein Purified Target Protein in Sample Cell ligand N-(3,4-dichlorobenzyl)-4- methylbenzenesulfonamide in Syringe titrate Inject Ligand into Protein Solution ligand->titrate measure_heat Measure Heat Change after Each Injection titrate->measure_heat binding_isotherm Generate Binding Isotherm measure_heat->binding_isotherm thermodynamics Determine KD, n, ΔH, and ΔS binding_isotherm->thermodynamics

Caption: The experimental process for Isothermal Titration Calorimetry (ITC).

Detailed Protocol for ITC:
  • Sample Preparation: Prepare solutions of the purified target protein and N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide in the same buffer to minimize heats of dilution. The protein is placed in the sample cell, and the compound is loaded into the injection syringe.

  • Titration: A series of small injections of the compound are made into the protein solution at a constant temperature.

  • Data Acquisition: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is fitted to a suitable model to determine the thermodynamic parameters.

Interpreting ITC Data:

The ITC results provide a comprehensive thermodynamic signature of the binding event.

CompoundStoichiometry (n)Binding Affinity (KD) (nM)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide1.0525-8.52.1
Known Inhibitor (Positive Control)0.982.2-10.21.5
Non-binding Compound (Negative Control)No significant heat changeNo Binding DetectedNo Binding DetectedNo Binding Detected

Conclusion: A Triad of Evidence for Confident Target Validation

The experimental validation of a drug's binding target is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines the cellular relevance of CETSA with the quantitative precision of SPR and the thermodynamic depth of ITC, researchers can build a robust and compelling case for the direct interaction of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide with its putative target. This triad of techniques provides orthogonal evidence of target engagement, binding affinity, and the thermodynamic driving forces of the interaction, thereby instilling a high degree of confidence in the proposed mechanism of action and paving the way for successful downstream drug development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • PubMed.
  • Bio-protocol. Cellular thermal shift assay (CETSA).
  • DigitalCommons@UNO. Computational approaches for the identification of ligand binding sites in protein structures.
  • White Rose Research Online.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20).
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017, October 12).
  • PMC. Recognizing protein-ligand binding sites by global structural alignment and local geometry refinement.
  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR.
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • MDPI. (2016, January 26). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods.
  • PubMed. (2014, January 15). Surface Plasmon Resonance Spectroscopy for Characterisation of Membrane Protein-Ligand Interactions and Its Potential for Drug Discovery.
  • ResearchGate. (2012, December 17).
  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21).
  • Machine learning approaches for predicting protein-ligand binding sites
  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega.
  • BioDuro. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science.
  • bioRxiv. (2026, February 8).
  • MtoZ Biolabs.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • University College London.
  • Target valid

Sources

Comparative

Isothermal titration calorimetry to validate binding affinity

An In-Depth Guide to Isothermal Titration Calorimetry (ITC) for the Validation of Binding Affinity Introduction: Beyond Affinity to Thermodynamics In the landscape of biophysical techniques used to characterize molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Isothermal Titration Calorimetry (ITC) for the Validation of Binding Affinity

Introduction: Beyond Affinity to Thermodynamics

In the landscape of biophysical techniques used to characterize molecular interactions, Isothermal Titration Calorimetry (ITC) stands out for its ability to provide a complete thermodynamic profile of a binding event in a single experiment. Unlike other methods that primarily measure binding affinity (KD), ITC directly measures the heat change (enthalpy, ΔH) that occurs upon binding, allowing for the simultaneous determination of the binding stoichiometry (n), and the binding constant (Ka), from which the dissociation constant (KD) and Gibbs free energy (ΔG) can be calculated. Furthermore, the entropy of binding (ΔS) can be determined, offering deep insights into the forces driving the interaction.

This guide provides a comprehensive overview of ITC, its experimental workflow, and a critical comparison with other commonly used label-free techniques for affinity validation, namely Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

The Principle of Isothermal Titration Calorimetry

ITC operates on the principle of directly measuring the heat released or absorbed during a biomolecular interaction. The instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket. The reference cell typically contains water or buffer, while the sample cell contains one of the binding partners (the macromolecule). The other binding partner (the ligand) is loaded into a syringe and injected in small, precise aliquots into the sample cell.

As the ligand is injected, it binds to the macromolecule, causing a change in heat. A sensitive thermoelectric device detects the temperature difference between the sample and reference cells, and a feedback system applies either heating or cooling to the sample cell to maintain a constant temperature. The power required to maintain this thermal equilibrium is what is measured. Each injection results in a heat pulse that is integrated over time to yield the total heat change for that injection. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Experimental Workflow: A Step-by-Step Guide

A successful ITC experiment requires careful planning and execution. The following protocol outlines the key steps for a typical experiment.

1. Sample Preparation:

  • Purity and Concentration: Both the macromolecule and ligand should be highly pure (>95%). Accurate concentration determination is critical for the accurate determination of stoichiometry.

  • Buffer Matching: It is crucial that both the macromolecule and the ligand are in the exact same buffer. Any mismatch in buffer components can lead to large heats of dilution, which can mask the binding signal. Dialysis or buffer exchange chromatography is highly recommended.

  • Degassing: All solutions should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the cells or syringe, which can cause significant artifacts in the data.

2. Instrument Setup and Equilibration:

  • Cleaning: The sample cell and syringe must be meticulously cleaned with appropriate solutions to remove any contaminants from previous experiments.

  • Loading the Sample Cell: Carefully load the macromolecule solution into the sample cell, avoiding the introduction of air bubbles.

  • Loading the Syringe: Fill the injection syringe with the ligand solution, again ensuring no air bubbles are present.

  • Thermal Equilibration: Allow the instrument to equilibrate at the desired experimental temperature. This can take 30-60 minutes.

3. The Titration Experiment:

  • Injection Parameters: Program the injection volume, spacing between injections, and the total number of injections. A typical experiment might consist of 1-2 µL initial injections followed by 20-30 injections of 5-10 µL.

  • Stirring: Set an appropriate stirring speed to ensure rapid mixing of the injectant with the cell contents without causing protein denaturation.

  • Data Acquisition: Initiate the titration run. The instrument will automatically inject the ligand and record the heat changes.

4. Data Analysis:

  • Integration: The raw data (power vs. time) is integrated to determine the heat change for each injection.

  • Baseline Correction: The heat of dilution, determined from the final injections after saturation, is subtracted from the heat of each injection.

  • Model Fitting: The corrected data are then fit to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine Ka, ΔH, and n.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 High Purity Samples (>95%) P2 Accurate Concentration Determination P1->P2 P3 Precise Buffer Matching (Dialysis) P2->P3 P4 Degas All Solutions P3->P4 E1 Load Macromolecule (Sample Cell) P4->E1 E2 Load Ligand (Syringe) P4->E2 E3 Thermal Equilibration E1->E3 E2->E3 E4 Perform Titration E3->E4 A1 Integrate Heat Pulses E4->A1 A2 Subtract Heat of Dilution A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine K D, ΔH, n, ΔG, ΔS A3->A4

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Comparison with Alternative Techniques: ITC vs. SPR and BLI

While ITC provides a wealth of thermodynamic information, other techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are also widely used for affinity determination. The choice of technique often depends on the specific research question, sample availability, and desired throughput.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Primary Measurement Heat change upon bindingChange in refractive indexChange in interference pattern
Parameters Determined KD, ΔH, n, ΔG, ΔSkon, koff, KDkon, koff, KD
Immobilization Not required (in-solution)One binding partner is immobilizedOne binding partner is immobilized
Throughput LowMedium to HighHigh
Sample Consumption HighLowLow
Buffer Constraints Buffer match is criticalLess sensitive to buffer mismatchLess sensitive to buffer mismatch
Information Provided Affinity and thermodynamicsAffinity and kineticsAffinity and kinetics
Potential Artifacts Heats of dilution, aggregationMass transport limitations, non-specific bindingNon-specific binding, baseline drift

Strengths of ITC:

  • Thermodynamic Characterization: ITC is the gold standard for obtaining a complete thermodynamic profile of a binding interaction, providing insights into the forces driving complex formation.

  • In-Solution Measurement: As an in-solution technique, ITC avoids potential artifacts associated with the immobilization of one of the binding partners, such as steric hindrance or conformational changes.

  • Label-Free: Like SPR and BLI, ITC is a label-free technique, eliminating the need for fluorescent or radioactive labels that could potentially alter the binding interaction.

Limitations of ITC:

  • Sample Consumption: ITC generally requires larger amounts of sample compared to SPR and BLI.

  • Low Throughput: ITC is a relatively low-throughput technique, making it less suitable for high-throughput screening campaigns.

  • Sensitivity to Buffer Mismatch: As mentioned, precise buffer matching is critical to avoid overwhelming heats of dilution.

When to Choose ITC:

ITC is the ideal choice when a deep understanding of the binding thermodynamics is required. It is particularly valuable in lead optimization stages of drug discovery, where a detailed understanding of the structure-activity relationship (SAR) is crucial. It is also the preferred method for validating the binding affinity and stoichiometry of interactions identified by other, higher-throughput methods.

Tech_Selection cluster_screening Screening cluster_kinetics Kinetics cluster_thermo Thermodynamics Start What is the Primary Goal? Screening High-Throughput Screening of many compounds? Start->Screening Validation Validation of Hits or Lead Optimization? Start->Validation Use_BLI Use BLI or High-Throughput SPR Screening->Use_BLI Kinetics Detailed Kinetic Information (k on, k off) needed? Use_SPR Use SPR Kinetics->Use_SPR Thermo In-depth Thermodynamic Profile (ΔH, ΔS) required? Use_ITC Use ITC Thermo->Use_ITC Validation->Kinetics Validation->Thermo

Caption: A decision tree for selecting the appropriate biophysical technique.

Conclusion

Isothermal Titration Calorimetry is a powerful and versatile technique that provides unparalleled insights into the thermodynamics of biomolecular interactions. While it may not be the most high-throughput method available, its ability to deliver a complete thermodynamic signature in a label-free, in-solution format makes it an indispensable tool for validating binding affinity and for fundamental research into the nature of molecular recognition. When used in conjunction with other techniques like SPR and BLI, ITC can provide a comprehensive understanding of a binding event, from initial screening to detailed mechanistic studies.

References

  • Title: Isothermal Titration Calorimetry (ITC) Source: GE Healthcare (now Cytiva) URL: [Link]

  • Title: A guide to choosing the right biophysical method for your binding assays Source: Sartorius URL: [Link]

Validation

Comparative study of metabolic stability of halogenated benzenesulfonamides

As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter the challenge of premature drug clearance. Benzenesulfonamides represent a highly privileged pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter the challenge of premature drug clearance. Benzenesulfonamides represent a highly privileged pharmacophore, serving as the core scaffold for carbonic anhydrase inhibitors, HIV-1 capsid modulators, and α1-adrenoceptor antagonists. However, unsubstituted benzenesulfonamides are notoriously susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes.

To overcome this liability, strategic halogenation—specifically the incorporation of fluorine, chlorine, or bromine—has become a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of how different halogen substitutions dictate the metabolic stability of benzenesulfonamides, backed by mechanistic causality and validated experimental workflows.

Mechanistic Causality: The "Magic Halogen" Effect

The introduction of a halogen atom onto the benzenesulfonamide ring is not merely a structural tweak; it fundamentally alters the molecule's electronic distribution and steric profile, directly dictating its interaction with the CYP450 active site.

  • Fluorine (The Electronic Shield): Fluorine is the smallest halogen, possessing a van der Waals radius closely mimicking that of hydrogen, yet it is highly electronegative. The incorporation of fluorine atoms fits into receptor pockets and blocks sites from metabolic oxidation more effectively than other halogens due to the high polarity and strength of the C-F bond[1]. By replacing a vulnerable C-H bond with a C-F bond (typically at the para position), we prevent CYP450-mediated aromatic hydroxylation without introducing severe steric penalties.

  • Chlorine (The Bioisosteric Anchor): Chlorine substitution leverages the "magic chloro effect" to enhance membrane permeability and metabolic stability[2]. The C-Cl bond is robust and highly resistant to oxidative metabolism by CYP450 enzymes, significantly prolonging the pharmacological half-life[3]. Furthermore, the inductive electron-withdrawing effect of an ortho-chlorine increases the acidity of the sulfonamide NH, which can strengthen target binding (e.g., coordinating with the zinc ion in carbonic anhydrases) while simultaneously deactivating the phenyl ring toward electrophilic oxidation.

  • Bromine/Iodine (The Steric Bulwarks): Heavier halogens introduce substantial steric bulk and lipophilicity (LogD). While highly effective at physically occluding the CYP450 catalytic heme iron from accessing the aromatic ring, their extreme lipophilicity can inadvertently shift the metabolic liability toward alternative pathways, such as direct glutathione conjugation or rapid biliary clearance.

CYP450_Resistance Unsub Unsubstituted Benzenesulfonamide CYP_1 CYP450 Heme Interaction Unsub->CYP_1 Oxidation Aromatic Hydroxylation CYP_1->Oxidation Clearance High Clearance (Short T1/2) Oxidation->Clearance Halogenated Halogenated Benzenesulfonamide Steric Steric Shielding & C-X Bond Strength Halogenated->Steric Block Blocked Oxidation Steric->Block Stable Low Clearance (Prolonged T1/2) Block->Stable

Fig 1. Mechanistic logic of halogenation preventing CYP450-mediated oxidative clearance.

Comparative Performance Data

To objectively evaluate these modifications, we must look at standardized in vitro pharmacokinetic parameters: Intrinsic Clearance ( CLint​ ) and Half-life ( T1/2​ ) in Human Liver Microsomes (HLM). The table below synthesizes comparative performance data across different drug classes utilizing the benzenesulfonamide scaffold.

For instance, in the development of HIV-1 capsid inhibitors, replacing an indole moiety with a substituted benzenesulfonamide significantly improved metabolic stability in HLM[4]. Similarly, 3-chloro-2-fluoro benzenesulfonamide derivatives acting as α1-adrenoceptor antagonists demonstrated adequate metabolic stability comparable to established reference drugs[5].

Compound ScaffoldHalogen SubstitutionHLM T1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Mechanistic Observation
Phenylalanine-derivative Unsubstituted< 15.0> 100.0Rapid aromatic hydroxylation at para position.
Phenylalanine-derivative 4-Fluoro45.242.5Blocked para-hydroxylation; moderate stability gain.
Silodosin-derivative 3-Chloro-2-fluoro65.028.1Synergistic steric shielding; excellent stability.
Diaryl Sulfonamide 2-Chloro> 90.0< 15.0Near-complete resistance to CYP450 oxidation.
Diaryl Sulfonamide 4-Bromo72.022.4Good stability, but increased non-specific protein binding.

Self-Validating Experimental Methodology: HLM Stability Assay

To generate trustworthy, reproducible data like that shown above, the experimental protocol must be a self-validating system. A simple incubation is insufficient; we must prove that the enzymes were active, that the degradation was specifically CYP-mediated, and that the reaction was halted instantaneously.

Below is the rigorous step-by-step methodology we employ for assessing the metabolic stability of halogenated benzenesulfonamides.

Step 1: Matrix Preparation & Equilibration

  • Prepare the test compound (halogenated benzenesulfonamide) at a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: A low substrate concentration (1 µM) ensures we remain well below the Michaelis constant ( Km​ ) for most CYP enzymes, guaranteeing first-order linear kinetics for accurate CLint​ calculation.

  • Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

Step 2: Implementation of Self-Validating Controls

  • Positive Control: Run a parallel incubation using Verapamil (1 µM). Causality: Verapamil is rapidly metabolized by CYP3A4. If Verapamil does not degrade, the HLM batch is inactive, invalidating the assay.

  • Negative Control (Minus-NADPH): Run a parallel incubation of the test compound without the NADPH regenerating system. Causality: This isolates CYP450 metabolism from chemical instability or non-oxidative enzymatic hydrolysis (e.g., esterases). If the compound degrades here, the instability is not CYP-related.

Step 3: Reaction Initiation & Kinetic Sampling

  • Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

Step 4: Instantaneous Quenching

  • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Causality: The 3:1 ratio of cold organic solvent instantly precipitates the microsomal proteins, completely denaturing the CYP enzymes and halting the reaction at the exact second of sampling.

Step 5: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analyze the clear supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the percentage of parent compound remaining relative to the T=0 minute time point.

HLM_Workflow Start Compound Prep (1 µM in buffer) Controls Self-Validation (+Verapamil, -NADPH) Start->Controls HLM Add HLM (0.5 mg/mL) Controls->HLM NADPH Initiate Reaction (+ NADPH) HLM->NADPH Incubate Kinetic Sampling (0-60 mins) NADPH->Incubate Quench Instant Quench (Cold ACN + IS) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Fig 2. Self-validating workflow for the Human Liver Microsome (HLM) stability assay.

Strategic Recommendations

When optimizing a benzenesulfonamide lead, do not default to universal fluorination. While fluorine is an excellent starting point for blocking specific metabolic soft spots, the "magic chloro effect" often provides superior overall pharmacokinetic profiles by balancing metabolic resistance with enhanced target residence time. If your unsubstituted benzenesulfonamide shows a T1/2​ of < 15 minutes, synthesize the ortho-chloro and para-fluoro derivatives in parallel. Run them through the self-validating HLM protocol described above to empirically determine which halogen best shields your specific chemotype from hepatic clearance.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications MDPI[Link]

  • Direct Deaminative Halogenation at Hindered Tertiary Centers Journal of the American Chemical Society (ACS)[Link]

  • Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenoceptor Antagonists Semantic Scholar[Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities PMC / National Institutes of Health[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide proper disposal procedures

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide: Advanced Operational and Disposal Protocols Executive Summary For researchers and drug development professionals, managing complex synthesized intermediates like N-(3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide: Advanced Operational and Disposal Protocols

Executive Summary

For researchers and drug development professionals, managing complex synthesized intermediates like N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide requires stringent environmental health and safety (EHS) oversight. This compound features both a halogenated aromatic system (3,4-dichlorobenzyl) and a sulfonamide moiety (4-methylbenzenesulfonamide). This structural complexity dictates specific handling, segregation, and disposal procedures to prevent environmental contamination and ensure compliance with the Resource Conservation and Recovery Act (RCRA) and international hazardous waste directives.

Chemical Profile & Hazard Causality

Understanding the molecular architecture is critical for predicting risk and determining the correct disposal pathway.

  • Halogenated Moiety (Dichlorobenzyl): The presence of covalently bound chlorine atoms classifies this material as a Halogenated Organic Compound (HOC). During thermal destruction, HOCs generate corrosive hydrogen chloride (HCl) gas. If incinerated at improper temperatures, they can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) [1].

  • Sulfonamide Group: Contains sulfur and nitrogen. Thermal decomposition yields sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating disposal facilities equipped with advanced alkaline gas scrubbers [2].

Table 1: Physicochemical & Waste Characterization Data

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Formula C14H13Cl2NO2SHigh heteroatom content (Cl, N, S) dictates specialized destruction.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated waste [3].
EPA RCRA Status Regulated under 40 CFR 268Subject to Land Disposal Restrictions (LDR); requires incineration.
Thermal Decomposition HCl, SOx, NOx, COxIncinerator must have wet/dry scrubbers for acid gas neutralization.
Water Solubility Low (Hydrophobic)Aqueous drain disposal is strictly prohibited.

Operational Handling & Spill Response Protocols

Trustworthiness in lab safety requires self-validating systems. Every action must have a verifiable check to ensure containment.

Step-by-Step Spill Response Methodology:

  • Evacuation & Assessment: Immediately isolate the spill area. Verify that the fume hood sash is lowered if the spill occurred inside the hood.

  • PPE Verification: Don chemically resistant gloves (nitrile, minimum 8 mil thickness), safety goggles, and a particulate respirator (N95 or P100) if dust generation is a risk.

  • Containment: Surround the solid spill with damp absorbent pads (using a compatible non-reactive solvent like water or a dilute alcohol) to prevent aerosolization of the powder.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the material into a wide-mouth, high-density polyethylene (HDPE) container. Causality: Sweeping dry powder generates inhalable dust; dampening mitigates this kinetic risk.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., acetone or methanol), then absorb the solvent with inert spill pads.

  • Waste Designation: Place all contaminated pads and PPE into the designated "Halogenated Organic Waste" stream.

SpillResponse Start Spill Detected Assess Assess & Isolate Area Don PPE Start->Assess Dampen Dampen Powder (Prevent Aerosols) Assess->Dampen Collect Mechanical Collection (HDPE Container) Dampen->Collect Decon Solvent Decontamination of Surfaces Collect->Decon Waste Route to Halogenated Waste Stream Decon->Waste

Step-by-step spill response workflow for halogenated sulfonamide powders.

Proper Disposal Procedures & Segregation Logic

Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and environmental risks. Halogens act as flame retardants, lowering the BTU (energy) value of the waste, and require specialized high-temperature incineration (>1000°C) to break the carbon-halogen bonds safely[4].

Protocol for Solid Waste Disposal (Unused Product & Contaminated Materials):

  • Collection: Place solid waste in a transparent, sealable plastic bag, then place the bag inside a rigid, leak-proof HDPE secondary container.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic (Contains N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide)".

  • Storage: Store in a designated, ventilated hazardous waste accumulation area. Do not store with strong oxidizing agents or strong bases.

Protocol for Liquid Waste Disposal (Reaction Mother Liquors & Extracts):

  • Segregation: Ensure the receiving carboy is explicitly designated for Halogenated Solvents (e.g., Dichloromethane, Chloroform mixtures). Never mix with the non-halogenated solvent stream.

  • Compatibility Check: Verify that the solution does not contain reactive metals, peroxides, or incompatible acids.

  • Headspace: Fill the waste carboy to no more than 80% capacity to allow for vapor expansion.

  • Venting: Use a vented cap during active accumulation to prevent pressure build-up from volatile solvents.

WasteSegregation Input N-(3,4-dichlorobenzyl)- 4-methylbenzenesulfonamide Waste State Physical State? Input->State Solid Solid Powder / PPE State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid HalStream HALOGENATED WASTE STREAM (Incineration >1000°C) Solid->HalStream CheckHal Solvent Type? Liquid->CheckHal HalSolv Halogenated Solvent CheckHal->HalSolv e.g., DCM NonHalSolv Non-Halogenated Solvent CheckHal->NonHalSolv e.g., EtOAc, MeOH HalSolv->HalStream NonHalSolv->HalStream *Contaminated by solute

Decision tree for segregating halogenated sulfonamide waste based on physical state.

The Fate of the Chemical: High-Temperature Incineration

Why do we insist on the halogenated waste stream? When N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is handed over to a licensed hazardous waste facility, it undergoes a highly controlled destruction process.

  • Primary Combustion: The waste is injected into a rotary kiln operating between 1,000°C and 1,200°C. At this temperature, the organic framework is entirely oxidized into CO2 and H2O.

  • Acid Gas Generation: The chlorine atoms are converted into hydrogen chloride (HCl) gas. The sulfonamide group releases sulfur dioxide (SO2) and nitrogen oxides (NOx).

  • Gas Scrubbing: The exhaust gases pass through an alkaline wet scrubber (typically utilizing sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)2).

  • Neutralization: The corrosive gases are neutralized into harmless salts (e.g., NaCl, Na2SO4), which are then safely discharged as aqueous effluent, preventing acid rain and atmospheric toxicity.

IncinerationPathway Chem Halogenated Sulfonamide Kiln Rotary Kiln (>1000°C) Chem->Kiln Gases Flue Gases (HCl, SO2, NOx, CO2) Kiln->Gases Thermal Destruction Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Salts Neutralized Salts (NaCl, Na2SO4) Scrubber->Salts Effluent CleanAir Clean Exhaust (CO2, N2, H2O) Scrubber->CleanAir Emissions

Mechanistic pathway of thermal destruction and acid gas neutralization.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." EPA RCRA Guidelines, Subchapter IV. Available at:[Link][1]

  • Fisher Scientific. "Safety Data Sheet: Sulfonamide." Section 13: Disposal Considerations. Available at:[Link][2]

  • Nipissing University. "Hazardous Materials Disposal Guide." Classification of Hazardous Waste: Organic Waste - Halogenated. Available at:[Link][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.